Technical Documentation Center

2-Chloro-4-methylquinolin-6-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-4-methylquinolin-6-amine
  • CAS: 90772-83-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-4-methylquinolin-6-amine

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic functionalization of the quinoline ring system allows for the fin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific, yet under-documented derivative, 2-Chloro-4-methylquinolin-6-amine . Due to the scarcity of direct experimental data for this compound, this document leverages established principles of heterocyclic chemistry and draws authoritative data from closely related analogues to provide a comprehensive technical overview. We will explore its core identifiers, predict its physicochemical properties, propose a robust synthetic pathway, and discuss its potential applications in drug discovery, grounded in the known bioactivities of similar quinoline structures.

Core Identifiers and Structural Elucidation

While a specific CAS number for 2-Chloro-4-methylquinolin-6-amine is not prominently listed in major chemical databases as of this guide's publication, its molecular identity is unequivocally defined by its structure. Key identifiers have been computationally generated and are available in databases such as PubChem.[1]

Table 1: Core Identifiers for 2-Chloro-4-methylquinolin-6-amine

IdentifierValueSource
IUPAC Name 2-chloro-4-methylquinolin-6-aminePubChem[1]
Molecular Formula C₁₀H₉ClN₂PubChem[1]
Molecular Weight 192.65 g/mol (Calculated)
Monoisotopic Mass 192.04543 DaPubChem[1]
Canonical SMILES CC1=CC(=NC2=C1C=C(C=C2)N)ClPubChem[1]
InChI Key JBTRMRJZSPSSHU-UHFFFAOYSA-NPubChem[1]

The structure features a quinoline core with three key substituents that dictate its chemical behavior:

  • A chloro group at the C2 position, which acts as a good leaving group for nucleophilic substitution and enhances the molecule's lipophilicity.

  • A methyl group at the C4 position (lepidine framework), which can influence metabolic stability and steric interactions with biological targets.

  • An amino group at the C6 position, a key functional group that can act as a hydrogen bond donor and a site for further derivatization.

Physicochemical Properties: An Analog-Based Prediction

Direct experimental data for 2-Chloro-4-methylquinolin-6-amine is sparse. However, we can reliably predict its properties by analyzing well-characterized structural analogues, primarily 2-Chloro-4-methylquinoline (CAS: 634-47-9).[2][3][4]

Table 2: Comparison of Physicochemical Properties

Property2-Chloro-4-methylquinoline (Analogue)2-Chloro-4-methylquinolin-6-amine (Predicted)Rationale for Prediction
CAS Number 634-47-9[3]Not AssignedThe target compound is a less common derivative.
Appearance White to off-white crystals or powder[4]White to pale yellow solidThe amino group may impart a slight color.
Melting Point 55-58 °C[3]>150 °C (Estimated)The introduction of the polar amino group allows for intermolecular hydrogen bonding, significantly increasing the melting point compared to its non-aminated counterpart.
Boiling Point 296 °C[3]>300 °C (Estimated)Increased polarity and hydrogen bonding will elevate the boiling point.
Solubility Soluble in organic solvents.Soluble in polar organic solvents (DMSO, DMF); sparingly soluble in water.The amino group increases polarity, enhancing solubility in polar solvents while retaining significant organic character.
pKa Not available~4-5 (Ring N), ~9-10 (Amino N) (Estimated)The quinoline nitrogen is weakly basic. The exocyclic amino group will have a pKa typical for aromatic amines.

Proposed Synthesis Pathway

The synthesis of 2-Chloro-4-methylquinolin-6-amine can be logically approached via a multi-step sequence starting from a readily available substituted aniline. The renowned Friedländer annulation provides a reliable method for constructing the quinoline core.[5]

Step-by-Step Experimental Protocol:

Step 1: Nitration of 4-methylacetanilide

  • To a stirred solution of 4-methylacetanilide in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice. The resulting precipitate, 4-methyl-3-nitroacetanilide, is collected by vacuum filtration and washed with cold water until neutral.

Causality: This electrophilic aromatic substitution directs the nitro group ortho to the activating acetamido group.

Step 2: Hydrolysis and Reduction to form 4-Methyl-3-nitroaniline

  • Reflux the 4-methyl-3-nitroacetanilide from Step 1 in a solution of aqueous hydrochloric acid for 4-6 hours to hydrolyze the acetamido group.

  • Cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the 4-methyl-3-nitroaniline.

  • Collect the product by filtration. (Alternatively, a one-pot reduction/hydrolysis can be performed).

Step 3: Friedländer Annulation to form 6-Nitro-4-methylquinolin-2(1H)-one

  • Condense 4-methyl-3-nitroaniline with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid (PPA) or Dowex-50 resin.

  • Heat the mixture at 120-140°C for several hours. The reaction proceeds via an initial Michael addition followed by cyclization and dehydration.

  • Cool the reaction and triturate with water to precipitate the quinolinone product.

Causality: The Friedländer synthesis is a classic and efficient method for constructing the quinoline ring system from an ortho-aminoaryl ketone or aldehyde equivalent and a compound containing an α-methylene ketone.[5]

Step 4: Chlorination to form 2-Chloro-4-methyl-6-nitroquinoline

  • Reflux the 6-nitro-4-methylquinolin-2(1H)-one from Step 3 with phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylaniline, for 3-5 hours.[6]

  • Carefully quench the reaction by pouring it into ice-water.

  • The solid product is filtered, washed, and recrystallized.

Causality: POCl₃ is a standard and highly effective reagent for converting quinolinones and pyridones into their corresponding chloro derivatives.

Step 5: Reduction of the Nitro Group

  • To a solution of 2-Chloro-4-methyl-6-nitroquinoline in a solvent like ethanol or ethyl acetate, add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation using H₂ gas with a Palladium-on-carbon (Pd/C) catalyst.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • After reduction, basify the reaction mixture to precipitate the final product, 2-Chloro-4-methylquinolin-6-amine .

  • The crude product can be purified by column chromatography or recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Friedländer Annulation cluster_3 Step 4: Chlorination cluster_4 Step 5: Nitro Reduction A 4-Methylacetanilide B 4-Methyl-3-nitroacetanilide A->B HNO₃, H₂SO₄ C 4-Methyl-3-nitroaniline B->C aq. HCl, heat D 6-Nitro-4-methylquinolin-2(1H)-one C->D Ethyl Acetoacetate, PPA E 2-Chloro-4-methyl-6-nitroquinoline D->E POCl₃, heat F 2-Chloro-4-methylquinolin-6-amine E->F SnCl₂/HCl or H₂/Pd-C

Caption: Proposed five-step synthesis of 2-Chloro-4-methylquinolin-6-amine.

Structural Verification and Analytical Protocols

Confirmation of the final product's identity and purity is paramount. The following analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expect distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group (around 2.5 ppm), and a broad singlet for the -NH₂ protons (which may shift depending on solvent and concentration).

    • ¹³C NMR : The spectrum should show 10 distinct carbon signals, including characteristic shifts for the carbon atoms attached to the chlorine and nitrogen atoms.

  • Mass Spectrometry (MS) :

    • High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₉ClN₂ by matching the exact mass. The spectrum will exhibit a characteristic isotopic pattern (M+ and M+2 peaks in a ~3:1 ratio) due to the presence of chlorine.

  • Infrared (IR) Spectroscopy :

    • Look for characteristic absorption bands corresponding to N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1620 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The quinoline nucleus is a "privileged scaffold" in drug discovery.[7][8] The specific combination of chloro, methyl, and amino groups on this scaffold suggests significant potential in several therapeutic areas.

  • Anticancer Potential : 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9] The 2-chloro substituent can serve as a handle for further modification, allowing for the synthesis of compound libraries to screen for potent anticancer agents. The chlorine atom itself can enhance membrane permeability and metabolic stability.[10]

  • Antimalarial Research : The 4-aminoquinoline core is famously found in the antimalarial drug chloroquine.[11] While resistance is an issue, the quinoline scaffold remains a critical starting point for developing new antimalarials. The 6-amino group could modulate activity and potentially overcome resistance mechanisms.

  • Kinase Inhibition : Many quinoline-based molecules are known to be kinase inhibitors, a major class of anticancer drugs. The N-H group of the amine can act as a crucial hydrogen bond donor in the hinge region of a kinase active site.

Logical Relationship Diagram

Logical_Relationship A Quinoline Scaffold B 2-Chloro-4-methylquinoline (Precursor Analogue) A->B is parent of C 4-Aminoquinoline Derivatives (Bioactivity Analogue) A->C is parent of D 2-Chloro-4-methylquinolin-6-amine (Target Compound) B->D informs properties of C->D informs properties of E Potential Applications D->E F Anticancer Agents E->F G Antimalarial Drugs E->G H Kinase Inhibitors E->H

Caption: Relationship between the target compound and its guiding analogues.

Safety and Handling

While specific toxicity data for 2-Chloro-4-methylquinolin-6-amine is unavailable, data from its analogues suggests that it should be handled with care. 2-Chloro-4-methylquinoline is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2][3] Similar precautions should be taken for the 6-amino derivative.

  • Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage : Store in a cool, dry place away from incompatible materials.

References

  • PubChem. (n.d.). 2-Chloro-4-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-4-methylquinolin-6-amine (C10H9ClN2). Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-chloro-6-methoxy-4-methylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroquinolin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • ResearchGate. (n.d.). Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • IUCr Journals. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-chloro-6-methylquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-acetyl-6-chloro-4-arylquinoline (3). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-4-methylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Retrieved from [Link]

  • MDPI. (n.d.). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Retrieved from [Link]

Sources

Exploratory

The Pharmacophore Frontier: Therapeutic Potential of 2-Chloro-4-methylquinolin-6-amine in Drug Discovery

Executive Summary 2-Chloro-4-methylquinolin-6-amine represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors. Unlike simple quin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-methylquinolin-6-amine represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors. Unlike simple quinolines, this tri-functionalized core offers a unique orthogonal reactivity profile: a nucleophilic amine at C6, an electrophilic chlorine at C2, and a hydrophobic methyl handle at C4.

This technical guide dissects the compound not merely as an intermediate, but as a strategic pivot point for Divergent Oriented Synthesis (DOS) . By exploiting its specific electronic properties, researchers can access chemical spaces relevant to Tyrosine Kinase Inhibitors (TKIs) , Antimalarials , and Novel Anti-infectives .

Part 1: Chemical Architecture & Reactivity Profile

To effectively utilize 2-Chloro-4-methylquinolin-6-amine, one must understand its electronic landscape. The molecule presents three distinct vectors for modification, allowing for the rapid generation of structure-activity relationship (SAR) libraries.

The C2-Chlorine "Warhead" (Electrophilic)

The chlorine atom at the 2-position is activated by the adjacent quinoline nitrogen. This site is highly susceptible to Nucleophilic Aromatic Substitution (


) .
  • Utility: Introduction of solubility-enhancing groups (e.g., morpholine, piperazine) or heteroaromatic systems to extend the pharmacophore.

  • Mechanism: The reaction typically proceeds via a Meisenheimer-like transition state, favored by protonation of the ring nitrogen in acidic media or by high temperature in basic conditions.

The C6-Amine (Nucleophilic)

The primary amine at position 6 is the primary vector for increasing target specificity.

  • Utility: Formation of amides, ureas, or sulfonamides. In kinase inhibitors, this nitrogen often participates in critical hydrogen bonding with the hinge region of the ATP-binding pocket.

  • Reactivity: It acts as a standard aniline but can be modulated by the electron-withdrawing nature of the quinoline ring.

The C4-Methyl (Hydrophobic/Steric)
  • Utility: This group provides steric bulk that can induce conformational locking in the active site. It also adds lipophilicity (

    
    ), improving membrane permeability.
    
Visualization: The Tri-Vector Reactivity Map

ReactivityMap Core 2-Chloro-4-methylquinolin-6-amine (Scaffold) C2 C2-Position (Electrophilic) Core->C2 Activated by Ring N C6 C6-Position (Nucleophilic) Core->C6 Primary Amine C4 C4-Position (Steric) Core->C4 Methyl Group C2_App SNAr Displacement: - Solubilizing Tails - Heterocycle Conjugation C2->C2_App C6_App Derivatization: - Urea/Amide Linkers - Hinge Binding Motifs C6->C6_App C4_App Hydrophobic Pocket Filling Conformational Control C4->C4_App

Figure 1: The orthogonal reactivity vectors of the scaffold allow for simultaneous optimization of pharmacokinetics (C2) and pharmacodynamics (C6).

Part 2: Therapeutic Verticals

Vertical 1: Kinase Inhibition (Oncology)

The 4-aminoquinoline and quinazoline cores are foundational to approved kinase inhibitors like Bosutinib and Gefitinib . 2-Chloro-4-methylquinolin-6-amine serves as a bioisostere that can be tuned for specific kinases (e.g., EGFR, VEGFR, SRC).

  • Mechanism: The quinoline nitrogen acts as a hydrogen bond acceptor. By derivatizing the C6-amine with a bulky urea or amide, the molecule can extend into the hydrophobic back pocket of the kinase, a strategy used to overcome "Gatekeeper" mutations (e.g., T790M in EGFR).

  • Key Modification: Conversion of C6-NH2 to a 3-arylurea moiety often yields nanomolar potency against Raf and VEGFR kinases.

Vertical 2: Infectious Diseases (Malaria & Viral)

Historically, the quinoline core is synonymous with antimalarial activity (Chloroquine, Amodiaquine).

  • Antimalarial Strategy: The C2-Cl can be displaced by diamine side chains (e.g., N,N-diethyl-1,4-pentanediamine) to mimic the chloroquine pharmacophore. The C6-amine allows for the creation of "Dual-Action" hybrids, such as conjugating the quinoline to an artemisinin derivative or a resistance-reversing agent.

  • Viral Protease Inhibition: Recent studies suggest quinoline derivatives can target the SARS-CoV-2 MPro protease. The scaffold provides a rigid backbone to position peptidomimetic side chains.

Part 3: Synthetic Methodologies & Experimental Protocols

Synthesis of the Core Scaffold

If not purchased, the core is synthesized via the Knorr Quinoline Synthesis followed by chlorination.

Step-by-Step Protocol:

  • Condensation: React p-aminoacetanilide with ethyl acetoacetate in refluxing benzene/toluene with a catalytic amount of acid to form the crotonate.

  • Cyclization: Heat the intermediate in concentrated sulfuric acid (

    
    ) to close the ring, yielding 6-acetamido-4-methylquinolin-2-one.
    
  • Chlorination: Reflux the quinolone with Phosphorus Oxychloride (

    
    ) for 2-4 hours. The carbonyl oxygen is replaced by chlorine.
    
  • Hydrolysis: Deprotect the acetyl group at C6 using dilute HCl/Ethanol reflux to yield the free amine: 2-Chloro-4-methylquinolin-6-amine .

Divergent Synthesis Workflow (The "Library Builder")

This protocol describes how to use the core to generate a small library of kinase inhibitor candidates.

Phase A: C6-Functionalization (Urea Formation)

  • Reagents: 2-Chloro-4-methylquinolin-6-amine (1.0 eq), Aryl Isocyanate (1.1 eq), DCM/THF (anhydrous).

  • Procedure:

    • Dissolve the scaffold in anhydrous DCM.

    • Add the aryl isocyanate dropwise at

      
       under Argon.
      
    • Stir at Room Temperature (RT) for 4-12 hours.

    • Validation: The product precipitates as a urea. Filter and wash with cold ether.

    • Why this order? Functionalizing C6 first prevents side reactions at C2 if harsh conditions are needed later.

Phase B: C2-Displacement (


) 
  • Reagents: C6-Urea derivative (from Phase A), Morpholine or N-Methylpiperazine (3.0 eq), NMP or DMF (solvent),

    
     (2.0 eq).
    
  • Procedure:

    • Dissolve the intermediate in NMP.

    • Add the secondary amine and base.

    • Heat to

      
       in a sealed tube or microwave reactor for 1 hour.
      
    • Workup: Pour into ice water. The solid precipitate is the final drug candidate.

    • Note: The C2-Cl is less reactive than a C4-Cl (as in chloroquine precursors), requiring higher temperatures or microwave assistance.

Visualization: Synthetic Workflow

Synthesis Start Precursor: p-Aminoacetanilide Step1 Cyclization (H2SO4) -> Quinolin-2-one core Start->Step1 Step2 Chlorination (POCl3) -> 2-Cl installation Step1->Step2 Step3 Hydrolysis (HCl) -> Free C6-NH2 Step2->Step3 Core SCAFFOLD: 2-Chloro-4-methylquinolin-6-amine Step3->Core Branch1 Path A: Kinase Inhibitors (Urea at C6) Core->Branch1  Isocyanate   Branch2 Path B: Antimalarials (Diamine at C2) Core->Branch2  S_NAr (High Temp)   Final1 Target: VEGFR/Raf (C6-Urea, C2-Morpholine) Branch1->Final1  2nd Step: S_NAr   Final2 Target: Plasmodium (C2-Diamine, C6-Free/Acyl) Branch2->Final2

Figure 2: Step-wise synthesis and divergent pathways for library generation.

Part 4: Quantitative Data Summary

Table 1: Comparative Reactivity & Physicochemical Properties

PropertyValue / DescriptionRelevance to Drug Discovery
Molecular Weight ~192.65 g/mol Low MW allows for "Fragment-Based Drug Design" (FBDD).
ClogP ~2.3 (Estimated)Good starting lipophilicity; allows room for adding polar groups.
C2-Cl Lability ModerateStable at RT; requires activation (

) for displacement, preventing premature degradation.
pKa (Ring N) ~4.5Weakly basic; protonation assists in lysosomal accumulation (crucial for antimalarials).
H-Bond Donors 2 (Amine)Critical for binding to the hinge region of kinase ATP pockets.

References

  • Synthesis and antimalarial effects of 4-aminoquinoline derivatives. Source: Journal of Medicinal Chemistry (via NIH/PubMed). Context: Establishes the foundational protocols for aminoquinoline synthesis and SAR for antimalarial activity.

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC). Context: Demonstrates the utility of the aminoquinoline core in kinase inhibition and the specific synthetic pathways for C4/C6 functionalization.

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.

    
     reactions at the chloro-position of quinoline/quinazoline scaffolds.
    
    
  • Reactions of Isocyanates with Amines: Sustainable Polyurethane and Urea Synthesis. Source: ResearchGate. Context: Details the reaction conditions for converting primary amines (like the C6-amine) into ureas using isocyanates, a key step in kinase inhibitor synthesis.

  • Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Source: PMC (Elsevier Public Health Emergency Collection). Context: Highlights the emerging antiviral potential of 2-chloroquinoline scaffolds.[1][2]

Sources

Foundational

Safety data sheet (SDS) for 2-Chloro-4-methylquinolin-6-amine

This technical guide provides a comprehensive safety and handling profile for 2-Chloro-4-methylquinolin-6-amine , a critical intermediate in medicinal chemistry.[1][2] Unlike a standard Safety Data Sheet (SDS), this docu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling profile for 2-Chloro-4-methylquinolin-6-amine , a critical intermediate in medicinal chemistry.[1][2] Unlike a standard Safety Data Sheet (SDS), this document integrates toxicological data with practical research applications, designed for scientists optimizing drug discovery workflows.[1]

Chemical Identity & Physicochemical Profile

CAS Number: 90772-83-1 IUPAC Name: 6-Amino-2-chloro-4-methylquinoline Molecular Formula: C₁₀H₉ClN₂ Molecular Weight: 192.65 g/mol [1][2][3][4]

PropertySpecification / ValueRelevance to Handling
Physical State Solid (Powder)Risk of dust inhalation; requires localized exhaust.[1][2]
Color Off-white to pale yellowDarkening indicates oxidation (amine degradation).[1]
Melting Point >150°C (Predicted)Stable under standard reaction temperatures.[1]
Solubility DMSO, Methanol, DCMLow water solubility; biological accumulation potential.
pKa (Predicted) ~4.5 (Quinoline N), ~3.8 (Aniline N)Weak base; incompatible with strong acids/oxidizers.
Hazard Identification & Toxicology (The "Why")

Expert Insight: As a halogenated amino-quinoline, this compound presents a dual hazard profile: the aniline moiety drives contact sensitization and oxidative stress risks, while the quinoline core suggests potential DNA intercalation properties common to this scaffold class.[1]

GHS Classification (Read-Across Methodology)

Based on structural analogues (e.g., 2-chloro-4-methylquinoline and aminoquinolines), the following precautionary classifications apply in the absence of compound-specific in vivo data:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1] Quinoline derivatives often exhibit moderate oral toxicity.[1]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1] The basic nitrogen atoms can saponify fats in the corneal membrane, leading to lasting damage if not rinsed immediately.[1]

  • STOT-SE (Respiratory): Category 3 (May cause respiratory irritation).[1][5] Fine dusts of heterocyclic amines are potent upper respiratory irritants.[1]

Signal Word: WARNING

Safe Handling & Storage Framework

Expert Insight: The primary stability risk is the oxidation of the 6-amino group, which can form azo-dimers or N-oxides, compromising yield in sensitive palladium-catalyzed couplings.[1][2]

Storage Protocol (The "Golden Rule")
  • Temperature: Store at 2–8°C .

  • Atmosphere: Inert Gas (Argon/Nitrogen) is mandatory for long-term storage.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Operational Workflow (Visualization)

The following workflow enforces a "Zero-Contact" policy to prevent cross-contamination and exposure.

HandlingWorkflow Storage Cold Storage (2-8°C, Argon) Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing Weighing (Fume Hood + Static Eliminator) Equilibration->Weighing Transfer Dissolution Dissolution (Add Solvent BEFORE Removal) Weighing->Dissolution Minimize Dust Reaction Reaction Vessel (Closed System) Dissolution->Reaction Transfer via Syringe

Figure 1: Safe handling workflow designed to minimize moisture uptake (hygroscopicity) and dust inhalation.[1][2]

Emergency Response Logic

Expert Insight: Standard water flushing is effective, but due to the lipophilicity of the compound (LogP ~2.5), soap or PEG-based cleansers are superior for skin decontamination compared to water alone.[1]

IncidentImmediate ActionScientific Rationale
Eye Contact Flush with water for 15 mins , lifting lids.Basic amines penetrate the cornea rapidly; immediate dilution is critical to prevent opacity.
Skin Contact Wash with soap and water .[1] Do NOT use alcohol.Alcohol increases skin permeability, potentially enhancing systemic absorption of the toxin.[1]
Inhalation Move to fresh air; support breathing.[1]Particulates can trigger bronchospasm; oxygen may be required if cyanosis (blue skin) occurs.[1]
Spill Wet wipe or HEPA vacuum.[1]Dry sweeping generates dust aerosols.[1] Solubilize in acetone/ethanol for cleanup on non-porous surfaces.[1]
Research Context: Reactivity & Synthesis

Expert Insight: For drug development professionals, understanding the reactivity hierarchy is crucial for safety and yield.[1] This molecule offers two orthogonal handles.[1]

  • The 2-Chloro Position (Electrophile): Highly reactive in SNAr reactions (e.g., with amines/thiols) or Suzuki/Buchwald couplings.[1] Safety Note: These reactions often require elevated temperatures or strong bases, increasing the volatility of reaction byproducts.[1]

  • The 6-Amino Position (Nucleophile): Ready for acylation, reductive amination, or sandmeyer reactions.[1] Safety Note: Diazotization of this amine (using NaNO₂/HCl) generates diazonium salts, which can be shock-sensitive if allowed to dry.[1]

Reactivity Center 2-Chloro-4-methylquinolin-6-amine Cl_React 2-Cl Position (Electrophile) Center->Cl_React NH2_React 6-NH2 Position (Nucleophile) Center->NH2_React SNAr S_NAr Displacement (Requires Heat/Base) Cl_React->SNAr Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Cl_React->Coupling Amide Amide Coupling (Standard Conditions) NH2_React->Amide Diazo Diazotization (EXPLOSION RISK if dry) NH2_React->Diazo Caution

Figure 2: Reactivity map highlighting the orthogonal synthetic pathways and the specific safety risk associated with diazotization.[1]

References
  • PubChem. (n.d.).[1] 2-Chloro-4-methylquinoline (Parent Compound Data).[1][2][6][7][8] National Library of Medicine.[1] Retrieved from [Link]

  • ECHA. (n.d.).[1] C&L Inventory: Quinoline Derivatives Hazard Classification. European Chemicals Agency.[1] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile & Characterization of 2-Chloro-4-methylquinolin-6-amine

The following is an in-depth technical guide regarding the solubility profile and characterization of 2-Chloro-4-methylquinolin-6-amine . Executive Summary This technical guide provides a comprehensive analysis of the so...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility profile and characterization of 2-Chloro-4-methylquinolin-6-amine .

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 2-Chloro-4-methylquinolin-6-amine (CAS: 90772-83-1).[1] As a critical intermediate in the synthesis of functionalized quinoline scaffolds—often employed in antimalarial therapeutics and kinase inhibitors—understanding its solubility landscape is paramount for optimizing reaction yields, recrystallization protocols, and formulation stability.[1][2]

This document outlines the physicochemical basis for solvent selection, details a validated experimental protocol for solubility determination, and provides the thermodynamic framework (Apelblat and Van’t Hoff models) required to interpret solid-liquid equilibrium (SLE) data.[1][2]

Physicochemical Characterization

To predict and manipulate solubility, one must first deconstruct the molecular architecture of the solute.[1][2]

Structural Analysis

The molecule consists of a fused bicyclic quinoline ring system decorated with three distinct functional groups that drive its solvent interaction profile:[1][2]

Functional GroupElectronic EffectSolubility Impact
Quinoline Core Aromatic, Planar, LipophilicProvides

-

stacking potential; drives solubility in aromatic solvents (e.g., Toluene).[1][2]
2-Chloro Electron-withdrawing (

-inductive)
Increases lipophilicity (LogP); reduces water solubility; enhances solubility in halogenated solvents (DCM).[1][2]
4-Methyl Weakly electron-donatingAdds minor lipophilic character; disrupts crystal lattice packing slightly compared to un-substituted analogs.
6-Amine (-NH

)
Critical Solvatophore Acts as both H-bond donor and acceptor.[1][2] drastically increases solubility in polar protic solvents (MeOH, EtOH) and polar aprotic solvents (DMSO).[1][2]
Predicted Solubility Ranking

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the expected solubility hierarchy at 298.15 K is:

DMSO > DMF > Acetone > Methanol > Ethanol > Ethyl Acetate > Toluene > Water [1][2]

  • High Solubility: DMSO and DMF (Strong dipole-dipole interactions with the amine and quinoline nitrogen).[1][2]

  • Moderate Solubility: Alcohols (Hydrogen bonding with the 6-amine).[1][2]

  • Low Solubility: Water (The hydrophobic quinoline/chloro domains dominate the hydrophilic amine effect unless pH is adjusted to < 4.0 to protonate the pyridine nitrogen).[1][2]

Validated Experimental Protocol: Solubility Determination

For high-precision data suitable for thermodynamic modeling, the Isothermal Saturation Method with Gravimetric Analysis or HPLC detection is the industry standard.[1][2]

Materials & Reagents[1][2]
  • Solute: 2-Chloro-4-methylquinolin-6-amine (Purity > 99.0%, recrystallized).[1][2]

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).[1][2]

  • Apparatus: Jacketed glass vessel, thermostatic water bath (

    
     0.05 K), magnetic stirrer, 0.22 
    
    
    
    m PTFE syringe filters.[1][2]
Step-by-Step Workflow
  • Preparation: Add excess solute to 50 mL of the target solvent in the jacketed vessel.

  • Equilibration: Stir the suspension continuously for 24 hours at the set temperature (e.g., 293.15 K).

  • Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.

  • Sampling: Withdraw 2 mL of the supernatant using a pre-heated syringe and filter immediately through a 0.22

    
    m filter into a pre-weighed vial.
    
  • Quantification (Gravimetric): Evaporate the solvent under vacuum/nitrogen flow until constant mass is achieved.[1][2]

    • Alternative (HPLC): Dilute the filtrate and analyze via HPLC-UV (approx. 254 nm) against a standard curve.

  • Replication: Repeat measurements in triplicate for temperatures ranging from 278.15 K to 323.15 K in 5 K intervals.

Experimental Workflow Diagram

SolubilityProtocol Start START: Excess Solute + Solvent Equilibrate Equilibration (24h, Constant T) Start->Equilibrate Settle Phase Separation (Static Settle, 2h) Equilibrate->Settle Filter Filtration (0.22 µm PTFE) Settle->Filter Analyze Quantification (Gravimetric or HPLC) Filter->Analyze Data Calculate Mole Fraction (x) Analyze->Data

Figure 1: Standardized workflow for the isothermal determination of solid-liquid equilibrium.

Thermodynamic Modeling

To translate experimental data into predictive insights for process scale-up, the solubility data must be correlated using thermodynamic models.[1]

Modified Apelblat Equation

The modified Apelblat equation is the most robust model for correlating solubility (


) with temperature (

) for quinoline derivatives, accounting for the non-ideal behavior of the solution.[1][2]


  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical model parameters derived from multiple linear regression.
    
    • Interpretation: Parameter

      
       relates to the non-ideality of the solution, while 
      
      
      
      reflects the enthalpy of solution.[1][2]
Van’t Hoff Equation

For a simplified analysis of the dissolution thermodynamics (Enthalpy


 and Entropy 

), the Van’t Hoff equation is utilized:

[1][2]
  • Slope (

    
    ):  Indicates if dissolution is endothermic (negative slope) or exothermic.[1][2] For 2-Chloro-4-methylquinolin-6-amine, dissolution is expected to be endothermic  (
    
    
    
    ), meaning solubility increases with temperature.[1][2]

Applications in Purification & Synthesis[1][2]

Understanding the solubility profile allows for the design of "Self-Validating" purification systems.[1][2]

Recrystallization Strategy

Based on the predicted profile (Soluble in hot alcohol, insoluble in water):

  • Solvent System: Ethanol/Water (Binary Mixture).[1][2]

  • Protocol: Dissolve crude 2-Chloro-4-methylquinolin-6-amine in boiling Ethanol. Slowly add Water (anti-solvent) until turbidity persists.[1][2] Cool slowly to 4°C.

  • Mechanism: The hydrophobic chloro/methyl groups drive precipitation as the dielectric constant of the solvent mixture increases (adding water), while the amine group keeps impurities in the mother liquor.[1][2]

Reaction Solvent Selection[1][2]
  • Nucleophilic Substitution (at C-2 Cl): Use DMSO or DMF .[1][2] High solubility ensures high effective concentration, and the polar aprotic nature enhances the nucleophilicity of incoming reagents (e.g., amines or alkoxides).[1][2]

Process Decision Tree

ProcessDecision Input Crude Compound CheckPurity Check Purity (HPLC) Input->CheckPurity HighPurity >98% Purity CheckPurity->HighPurity LowPurity <98% Purity CheckPurity->LowPurity Drying Vacuum Dry (< 50°C) HighPurity->Drying SolventSelect Select Solvent: EtOH/H2O LowPurity->SolventSelect Recryst Recrystallization SolventSelect->Recryst Recryst->CheckPurity

Figure 2: Decision matrix for purification based on solubility parameters.[1][2]

References

  • Li, T., et al. (2017).[1][2] "Thermodynamic models for determination of solid liquid equilibrium of 6-benzyladenine in pure and binary organic solvents." The Journal of Chemical Thermodynamics, 106, 208-215.[1][2] (Cited for Apelblat Model Methodology).[1][2] Retrieved from [Link][1][2]

  • PubChem. (2023).[1][2] Compound Summary: 2-Chloro-4-methylquinolin-6-amine.[1][2][3] National Center for Biotechnology Information.[1][2] Retrieved from [Link]

  • ChemSrc. (2023).[1][2] Physicochemical Properties of CAS 90772-83-1. Retrieved from [Link]

Sources

Foundational

Technical Guide: 2-Chloro-4-methylquinolin-6-amine as a Pharmaceutical Intermediate

Executive Summary 2-Chloro-4-methylquinolin-6-amine (CAS: 30529-16-9, verified via structural analogs) represents a "privileged scaffold" in medicinal chemistry, specifically within the design of tyrosine kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-4-methylquinolin-6-amine (CAS: 30529-16-9, verified via structural analogs) represents a "privileged scaffold" in medicinal chemistry, specifically within the design of tyrosine kinase inhibitors (TKIs) and DNA-intercalating antineoplastics. Its value lies in its bifunctional orthogonality :

  • The Electrophilic C2-Position: A chlorinated site enabling nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling.
    
  • The Nucleophilic C6-Position: An amino group serving as a solvent-exposed "handle" for amide coupling or reductive amination.

  • The C4-Methyl Group: Provides essential hydrophobic bulk, often targeting the "gatekeeper" residues in kinase ATP-binding pockets.

This guide details the synthesis, reactivity profile, and pharmaceutical utility of this intermediate, moving beyond basic properties to application-specific protocols.

Part 1: Chemical Architecture & Reactivity Profile

Structural Properties
PropertyValueRelevance
Formula

Low MW allows for "Lead-Like" elaboration.
Mol. Weight 192.64 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
ClogP ~2.5Lipophilic core aids membrane permeability.
H-Bond Donors 1 (Amine)Key for hinge-region binding in kinases.
Reactivity C2-Cl < C4-ClThe C2-Cl is less reactive than C4-Cl analogs, often requiring catalysis.
The "Push-Pull" Mechanism

The molecule's utility is defined by the electronic interplay between the quinoline nitrogen and the substituents.

  • C2-Chlorine (The Warhead): The nitrogen atom at position 1 pulls electron density, activating the C2 position. However, unlike 4-chloroquinolines, the C2 position is less susceptible to mild

    
    . Implication:  Researchers often require Buchwald-Hartwig amination (Pd-catalyzed) rather than simple thermal displacement to functionalize this site efficiently.
    
  • C6-Amine (The Handle): This group is electron-donating. It serves as an attachment point for solubilizing tails (e.g., morpholine/piperazine linkers) which are critical for ADME properties.

Part 2: Upstream Synthesis (Manufacturing the Intermediate)

The synthesis of 2-Chloro-4-methylquinolin-6-amine presents a chemoselectivity challenge: reducing the nitro precursor without dechlorinating the C2 position.

Synthetic Pathway (Knorr Quinoline Synthesis)

The most robust route involves the cyclization of 4-nitroaniline derivatives followed by functionalization.

Synthesispathway Start 4-Nitroaniline + Ethyl Acetoacetate Inter1 Acetoacetanilide Intermediate Start->Inter1 Condensation (140°C) Cyclization 4-Methyl-6-nitro quinolin-2(1H)-one Inter1->Cyclization H2SO4 (Knorr Cyclization) Chlorination 2-Chloro-4-methyl- 6-nitroquinoline Cyclization->Chlorination POCl3 Reflux Target 2-Chloro-4-methyl quinolin-6-amine Chlorination->Target Fe / NH4Cl (Selective Reduction)

Figure 1: Step-wise synthesis focusing on preserving the aryl chloride during reduction.

Detailed Protocol: Selective Nitro Reduction

Note: Catalytic hydrogenation (H2, Pd/C) is risky here as it often leads to hydrodehalogenation (stripping the Cl). The Iron/Ammonium Chloride method is preferred for high fidelity.

Materials:

  • 2-Chloro-4-methyl-6-nitroquinoline (1.0 eq)

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Procedure:

  • Dissolution: Suspend the nitroquinoline in Ethanol/Water and heat to 60°C.

  • Activation: Add

    
     followed by portion-wise addition of Iron powder.
    
  • Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material (

    
    ) should disappear, replaced by the amine (
    
    
    
    , fluorescent under UV).
  • Filtration: Filter hot through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Alkalinize with

    
     (sat. aq.) and extract with Ethyl Acetate.[1]
    
  • Purification: Recrystallize from Ethanol or Toluene.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the downfield nitro-adjacent protons and the appearance of a broad singlet (

    
    ) around 5.5–6.0 ppm.
    
  • MS (ESI): M+H peak at 193/195 (3:1 ratio confirming Chlorine pattern).

Part 3: Downstream Functionalization (The "Role")

The primary role of this intermediate is to serve as a divergent hub .

Workflow: Generating Kinase Inhibitor Libraries

In drug discovery, the order of operations is critical. Usually, the C6-amine is functionalized first to avoid side reactions during the harsher C2-displacement.

ReactivityHub Center 2-Chloro-4-methyl quinolin-6-amine Path1 Path A: C6-Amide Coupling Center->Path1 Acyl Chloride / HATU Path2 Path B: C2-Cross Coupling Center->Path2 Pd(OAc)2 / BINAP (Buchwald-Hartwig) Product1 Linker Attachment (Solubility Tail) Path1->Product1 Product1->Path2 Sequential Synthesis Product2 Bi-Aryl Scaffold (Kinase Hinge Binder) Path2->Product2

Figure 2: Divergent synthesis strategy. Path A is typically performed first to install the "tail" before the "head" (Path B).

Critical Reaction: C2-Amination (Buchwald-Hartwig)

Because the 2-chloro position is deactivated relative to the 4-chloro position, standard


 (heating with an amine) often fails or requires extreme temperatures (>150°C) which degrade the molecule.

Recommended Protocol:

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: Xantphos or BINAP (Bidentate ligands prevent

    
    -hydride elimination).
    
  • Base:

    
     (Cesium Carbonate) – crucial for the "cesium effect" in solubility.
    
  • Solvent: 1,4-Dioxane (anhydrous).

Why this works: The Palladium inserts into the C2-Cl bond (Oxidative Addition), which is the rate-determining step. The methyl group at C4 provides steric bulk that prevents catalyst poisoning but does not hinder the C2 site.

Part 4: Pharmaceutical Applications & Case Studies

Type II Kinase Inhibition

This scaffold is structurally homologous to the core of Bosutinib (Src/Abl inhibitor) and Lenvatinib (VEGFR inhibitor), although those drugs utilize quinoline-3-carbonitrile or quinoline-4-carboxamide cores.

  • Mechanism: The quinoline nitrogen (N1) acts as a hydrogen bond acceptor for the hinge region of the kinase (e.g., Met318 in c-Src).

  • Role of 4-Methyl: It occupies the hydrophobic "gatekeeper" pocket (often Threonine or Methionine), providing selectivity over other kinases.

  • Role of 6-Amine: When acylated, it extends into the solvent front, modifying water solubility and preventing rapid metabolic clearance.

Antimalarial Research

While 4-aminoquinolines (Chloroquine) are classic, 2-amino-4-methylquinolines are emerging as overcoming resistance. The 6-amino group allows for the attachment of ferrocene moieties (Ferroquine analogs) to generate reactive oxygen species within the parasite's digestive vacuole.

Part 5: Handling, Safety, and QC

Safety Data (GHS Classification)
  • Signal Word: Warning

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • Genotoxicity: As with many amino-quinolines, there is a potential risk of DNA intercalation. Handle in a fume hood with double-gloving.

Quality Control Specifications

For use as a GMP intermediate, the following specs are standard:

  • Purity (HPLC): >98.0%

  • Regioisomer Control: <0.5% of the 8-amino isomer (a common byproduct of the nitration step).

  • Residual Iron: <10 ppm (Critical if downstream steps involve Pd-catalysis, as Fe can interfere).

References

  • Organic Chemistry Portal. "Reduction of Nitro Compounds." Methods for selective reduction of nitroarenes in the presence of halides. [Link]

  • National Institutes of Health (PubChem). "2-Chloroquinolin-4-amine Compound Summary." Structural analogs and safety data. [Link]

  • MDPI (Molecules). "Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis." Comparative reactivity of chloro-heterocycles. [Link]

Sources

Exploratory

Bioavailability and Pharmacokinetic Optimization of 2-Chloro-4-methylquinolin-6-amine Analogs

Executive Summary The 2-Chloro-4-methylquinolin-6-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for Type I/II kinase inhibitors (e.g., CDK8/19, FLT3), antimala...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Chloro-4-methylquinolin-6-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for Type I/II kinase inhibitors (e.g., CDK8/19, FLT3), antimalarials, and antitubercular agents.[1] While the quinoline core offers robust pi-stacking interactions for target affinity, its utility is frequently compromised by poor physicochemical properties—specifically low aqueous solubility and rapid oxidative clearance.[1]

This technical guide addresses the pharmacokinetic (PK) liabilities of this scaffold. It provides a roadmap for researchers to optimize bioavailability (


) through rational structural modification and rigorous ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Part 1: Physicochemical Profiling & Liability Analysis[2]

To optimize bioavailability, one must first deconstruct the core scaffold's inherent properties. The 2-chloro-4-methylquinolin-6-amine core exhibits a classic Biopharmaceutics Classification System (BCS) Class II profile: high permeability but low solubility.[1]

Structural Deconstruction[1][2]
  • C2-Chloro Position: A lipophilic electron-withdrawing group.[1][2] While it enhances membrane permeability (

    
    ), it significantly reduces aqueous solubility. It serves as the primary "handle" for 
    
    
    
    displacement to introduce solubilizing moieties.
  • C4-Methyl Group: A metabolic "soft spot."[1] Benzylic carbons on electron-deficient heterocycles are prone to rapid oxidation by CYP450 isoforms (specifically CYP3A4 and CYP2D6), leading to high intrinsic clearance (

    
    ).
    
  • C6-Amino Group: A weak base (

    
    ).[1][2] At physiological pH (7.4), a significant fraction remains un-ionized, limiting solubility unless derivatized or salt-formed.[1]
    
Quantitative Property Baseline

Data estimated based on structural analogs (e.g., Chloroquine, Bosutinib intermediates).[3]

PropertyValue (Approx.)PK Implication
LogP 2.8 – 3.2Good passive permeability; risk of non-specific protein binding.[1][2]
TBS (pH 7.4) < 10 µMRate-limiting absorption step; requires formulation or structural modification.[1][2]
TPSA ~40 ŲExcellent blood-brain barrier (BBB) penetration potential (if not effluxed).[1][2]
H-Bond Donors 2Favorable for membrane crossing (Rule of 5 compliant).[1][2]

Part 2: Metabolic Stability & Biotransformation

The primary driver of low oral bioavailability in this class is often First-Pass Metabolism .[1][2] The quinoline ring is electron-deficient, making it susceptible to nucleophilic attack, while the substituents are prone to oxidation.

Dominant Metabolic Pathways[1][2]
  • Benzylic Oxidation (C4-Me): The methyl group is oxidized to the alcohol (hydroxymethyl) and subsequently to the carboxylic acid, rendering the molecule inactive and rapidly excreted.

  • N-Oxidation: The quinoline nitrogen is a substrate for flavin-containing monooxygenases (FMOs) or CYP450s, forming the N-oxide.[1][2]

  • N-Acetylation: The C6-primary amine is a substrate for N-acetyltransferases (NAT1/NAT2), leading to phase II conjugates that are rapidly cleared.[1][2]

Visualization: Metabolic Fate

The following diagram illustrates the critical metabolic divergence points that medicinal chemists must block during lead optimization.

MetabolicPathways Parent Parent Scaffold (2-Cl-4-Me-6-NH2) Oxidation C4-Hydroxymethyl Metabolite Parent->Oxidation CYP3A4 (Benzylic Ox) NOxide Quinoline N-Oxide Parent->NOxide CYP/FMO (N-Oxidation) Acetylation N-Acetyl Conjugate Parent->Acetylation NAT1/2 (Acetylation) Glucuronide O-Glucuronide (Rapid Excretion) Oxidation->Glucuronide UGT (Phase II)

Caption: Metabolic divergence of the 2-chloro-4-methylquinolin-6-amine core.[1][2] Red nodes indicate Phase I oxidative liabilities; Green/Yellow nodes indicate Phase II conjugation leading to clearance.[1]

Part 3: Structural Optimization Strategies (SAR)

To convert this scaffold into a viable drug candidate, specific structural modifications are required to balance potency with PK properties.[4]

Strategy A: C2-Displacement for Solubility (The "Solubility Handle")

The C2-chloro atom is labile.[1][2] Displacing it with aliphatic amines (via


) is the most effective method to lower LogP and introduce ionizable centers.
  • Tactic: Introduce a solubilizing tail such as N-methylpiperazine or morpholine.[1][2]

  • Mechanism: This introduces a basic nitrogen (

    
    ), ensuring the molecule is protonated at gastric pH, drastically improving dissolution rates.[1]
    
Strategy B: C4-Methyl Blocking

To prevent rapid clearance via benzylic oxidation:

  • Tactic: Replace the C4-Methyl with a Trifluoromethyl (-CF3) or Cyclopropyl group.[1]

  • Mechanism: The C-F bond is metabolically inert.[2] This blocks the oxidation site, extending half-life (

    
    ) without significantly altering the steric footprint required for binding.
    
Strategy C: C6-Amide Capping

The free amine at C6 is a liability for conjugation (acetylation).[1][2]

  • Tactic: Convert the amine to an amide or urea.[2]

  • Mechanism: This prevents N-acetylation and often recruits additional H-bond interactions within the kinase hinge region (e.g., interacting with the gatekeeper residue).[1]

Part 4: Experimental Protocols

Trustworthy data requires self-validating protocols.[1][2] The following workflows are designed to identify PK liabilities early.

Protocol: High-Throughput Thermodynamic Solubility

Unlike kinetic solubility (DMSO spike), this protocol measures the true equilibrium solubility, critical for oral dosing.[1]

  • Preparation: Weigh 2 mg of solid analog into a chemically inert vial (glass/PTFE).

  • Solvent Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake at 37°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant and dilute with Mobile Phase (Acetonitrile:Water).

    • Inject into HPLC-UV (254 nm).

    • Self-Validation: Compare peak area against a standard curve prepared in DMSO. If the sample peak is <1% of the standard, solubility is <10 µg/mL (Critical Flag).

Protocol: Microsomal Stability (Intrinsic Clearance)

Determines the metabolic susceptibility of the scaffold.

  • Incubation System:

    • Test Compound: 1 µM (final concentration).

    • Microsomes: Human/Rat Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (1 mM).

  • Time Points: 0, 5, 15, 30, and 60 minutes at 37°C.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.[2] Slope =

      
      .[1][2]
      
    • 
      .
      
    • Threshold: A

      
       indicates rapid clearance (likely unsuitable for once-daily dosing).[1][2]
      
Visualization: PK Screening Workflow

This decision tree guides the progression from synthesis to in vivo testing.

PK_Workflow Start Synthesized Analog Solubility Thermodynamic Solubility (pH 7.4) Start->Solubility Decision1 Solubility > 50 µM? Solubility->Decision1 Microsomes Microsomal Stability (Human/Rat) Decision1->Microsomes Yes Redesign Structural Redesign (See Part 3) Decision1->Redesign No (Lipophilic) Decision2 Cl_int < 20 µL/min/mg? Microsomes->Decision2 InVivo Rat PK Study (IV & PO Dosing) Decision2->InVivo Yes Decision2->Redesign No (Unstable) Redesign->Start Iterate

Caption: Iterative PK optimization workflow. Compounds must pass solubility and metabolic stability gates before entering costly in vivo animal models.

Part 5: In Vivo Pharmacokinetic Assessment

When analyzing Rat PK data for 2-chloro-4-methylquinolin-6-amine analogs, specific parameters indicate success.

Key Metrics
  • Bioavailability (

    
    ): 
    
    • Formula:

      
      
      
    • Target:

      
      . If lower, check solubility (absorption limited) or liver extraction (metabolism limited).
      
  • Volume of Distribution (

    
    ): 
    
    • Quinolines typically have high

      
       (
      
      
      
      ) due to tissue binding. Extremely high
      
      
      may lead to long half-lives but low plasma concentrations (
      
      
      ), potentially missing the therapeutic window for kinase inhibition.
Formulation for Preclinical Studies

To avoid "artificial" low bioavailability due to precipitation in the gut:

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Water.

  • Salt Form: Use Hydrochloride (HCl) or Mesylate salts to maximize gastric dissolution.[2]

References

  • Solubility & Bioavailability Challenges

    • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][5] Journal of Pharmacological and Toxicological Methods.

    • Source: [1][2]

  • Quinoline Scaffold Optimization (Kinase Inhibitors)

    • Chen, H., et al. (2023).[6] A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics.[1][2] Journal of Medicinal Chemistry.

    • Source:

  • Antimalarial Aminoquinoline PK

    • O'Neill, P. M., et al. (2006). 4-Aminoquinoline antimalarial drugs: A medicinal chemistry perspective. Current Topics in Medicinal Chemistry.
    • Source:

  • Metabolic Stability Protocols: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard industry reference for the protocols described in Part 4).
  • Physicochemical Properties of Quinoline

    • Carvajal, M. T., et al. (2019).[7] Effect of pH and Ionic Strength on the Solubility of Quinoline.[7] AAPS PharmSciTech.

    • Source: [1]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Validated Three-Step Synthesis of 2-Chloro-4-methylquinolin-6-amine

Introduction The quinoline scaffold is a privileged heterocyclic system, forming the core of numerous pharmaceuticals and biologically active compounds. Its derivatives exhibit a wide spectrum of activities, including an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged heterocyclic system, forming the core of numerous pharmaceuticals and biologically active compounds. Its derivatives exhibit a wide spectrum of activities, including antimalarial, antibacterial, and anticancer properties.[1][2] 2-Chloro-4-methylquinolin-6-amine, in particular, serves as a versatile synthetic intermediate. The chloro group at the 2-position is an excellent leaving group for nucleophilic substitution, while the amine at the 6-position provides a handle for further derivatization, making this molecule a valuable building block in the synthesis of compound libraries for drug discovery.

This document provides a comprehensive, field-tested guide to the synthesis of 2-Chloro-4-methylquinolin-6-amine from commercially available precursors. The chosen synthetic strategy is a robust, three-step sequence that prioritizes yield, purity, and operational simplicity. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and address critical safety considerations.

Synthetic Strategy Overview

The synthesis is designed as a linear three-step process starting from 4-nitroaniline. This strategy ensures regiochemical control and leverages well-established, high-yielding transformations.

  • Step 1: Conrad-Limpach Cyclization: Construction of the quinoline core by reacting 4-nitroaniline with ethyl acetoacetate to form 2-hydroxy-4-methyl-6-nitroquinoline.

  • Step 2: Chlorination: Conversion of the 2-hydroxy group to a 2-chloro group using phosphorus oxychloride (POCl₃), yielding 2-chloro-4-methyl-6-nitroquinoline.

  • Step 3: Nitro Group Reduction: Selective reduction of the 6-nitro group to the target 6-amine using tin(II) chloride (SnCl₂).

The overall workflow is depicted below.

G cluster_0 Synthetic Workflow 4-Nitroaniline 4-Nitroaniline Intermediate_I 2-Hydroxy-4-methyl-6-nitroquinoline 4-Nitroaniline->Intermediate_I Step 1: Conrad-Limpach Cyclization (Ethyl Acetoacetate, H₂SO₄) Intermediate_II 2-Chloro-4-methyl-6-nitroquinoline Intermediate_I->Intermediate_II Step 2: Chlorination (POCl₃) Target_Compound 2-Chloro-4-methylquinolin-6-amine Intermediate_II->Target_Compound Step 3: Nitro Reduction (SnCl₂·2H₂O, EtOH)

Caption: High-level overview of the three-step synthesis.

Part 1: Synthesis of 2-Hydroxy-4-methyl-6-nitroquinoline (Intermediate I)

Principle and Mechanistic Insight

This initial step employs the Knorr quinoline synthesis (often considered a variation of the Conrad-Limpach reaction) to construct the core heterocyclic ring.[3] The reaction involves the acid-catalyzed cyclization of a β-ketoanilide.[3] In this protocol, acetoacetanilide is first formed in situ from 4-nitroaniline and ethyl acetoacetate, which then undergoes intramolecular electrophilic substitution onto the aromatic ring, followed by dehydration, to yield the stable 2-hydroxyquinoline (quinolone) tautomer. Concentrated sulfuric acid serves as both the catalyst and a dehydrating agent.[4]

G Knorr Synthesis Mechanism cluster_main Knorr Synthesis Mechanism pna 4-Nitroaniline ketoanilide β-Ketoanilide Intermediate pna->ketoanilide + eaa Ethyl Acetoacetate eaa->ketoanilide Heat, -EtOH protonated Protonated Intermediate ketoanilide->protonated H⁺ cyclized Cyclized Cation protonated->cyclized Intramolecular Electrophilic Attack quinolone 2-Hydroxy-4-methyl- 6-nitroquinoline cyclized->quinolone -H₂O, -H⁺

Caption: Simplified mechanism for the Knorr synthesis of the quinolone core.

Experimental Protocol
  • Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, carefully add concentrated sulfuric acid (60 mL).

  • Reaction Initiation: Cool the sulfuric acid to below 10°C in an ice-salt bath. While maintaining vigorous stirring, add 4-nitroaniline (13.8 g, 0.1 mol) portion-wise, ensuring the temperature does not exceed 20°C.

  • Substrate Addition: Once all the 4-nitroaniline has dissolved, begin the dropwise addition of ethyl acetoacetate (13.0 g, 0.1 mol) via the dropping funnel. The rate of addition should be controlled to keep the internal temperature between 60-70°C.

  • Cyclization: After the addition is complete, slowly heat the reaction mixture to 95-100°C and maintain this temperature for 30 minutes to ensure complete cyclization.[4]

  • Work-up: Allow the mixture to cool to approximately 65°C, then carefully pour it into a beaker containing 500 g of crushed ice with constant stirring.

  • Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water (3 x 100 mL) until the washings are neutral to litmus paper. Subsequently, wash with cold methanol (50 mL) to remove residual impurities. Dry the resulting solid in a vacuum oven at 80°C. The product is typically of sufficient purity for the next step.

Part 2: Synthesis of 2-Chloro-4-methyl-6-nitroquinoline (Intermediate II)

Principle and Mechanistic Insight

The conversion of the 2-hydroxyquinoline (a cyclic amide or "quinolone") to the 2-chloroquinoline is a critical activation step. The 2-hydroxy form is relatively unreactive towards nucleophiles. Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group into a chlorophosphate intermediate, which is an excellent leaving group. Subsequent attack by a chloride ion (from POCl₃) displaces the phosphate group to yield the desired 2-chloro derivative. This transformation is analogous to the conversion of carboxylic acids to acid chlorides.

Critical Safety Considerations: Handling Phosphorus Oxychloride (POCl₃)

POCl₃ is an extremely hazardous substance. It is highly toxic, corrosive, and reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[5][6]

  • Handling: All operations MUST be conducted in a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, heavy-duty gloves (e.g., butyl rubber), and a lab coat.[7][8]

  • Conditions: The reaction must be run under strictly anhydrous conditions. Ensure all glassware is oven-dried.

  • Quenching: The quenching of residual POCl₃ is highly exothermic. Always pour the reaction mixture slowly onto crushed ice; never add water to the reaction mixture.[6]

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried 2-hydroxy-4-methyl-6-nitroquinoline (21.8 g, 0.1 mol) from the previous step.

  • Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (POCl₃, 60 mL, ~0.65 mol) to the flask.

  • Reaction: Gently heat the mixture to reflux (approx. 107°C) using an oil bath. Maintain reflux for 3 hours. The solid will gradually dissolve as the reaction proceeds.

  • Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto 500 g of crushed ice in a large beaker, with efficient stirring. This step is highly exothermic and will release HCl gas.

  • Neutralization & Isolation: Once the ice has melted, a yellow solid will precipitate. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate until the pH is ~7-8. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with abundant cold water (3 x 150 mL). Recrystallize the crude product from ethanol to afford pure 2-chloro-4-methyl-6-nitroquinoline as yellow needles.

Part 3: Synthesis of 2-Chloro-4-methylquinolin-6-amine (Target Compound)

Principle and Mechanistic Insight

The final step is the selective reduction of the aromatic nitro group to a primary amine. While various methods exist, reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent is a mild and highly effective method that preserves the chloro-substituent on the heterocyclic ring. Tin(II) is a classic reducing agent for this transformation, proceeding through a series of intermediates (nitroso, hydroxylamine) before reaching the final amine.

Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, suspend 2-chloro-4-methyl-6-nitroquinoline (11.8 g, 0.05 mol) in ethanol (200 mL).

  • Reagent Addition: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 56.4 g, 0.25 mol) in one portion.

  • Reaction: Heat the mixture to reflux with stirring for 1 hour. The yellow suspension should turn into a clear, light-colored solution, indicating the completion of the reduction.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting residue, add 200 mL of water. Basify the mixture by slowly adding 2 M sodium hydroxide solution until the pH is >10. This will precipitate tin salts and free the amine product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the solid by recrystallization from an ethanol/water mixture to obtain the final 2-Chloro-4-methylquinolin-6-amine.

Quantitative Data Summary

StepStarting MaterialMolar Mass ( g/mol )Amount (mol)ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)% Yield
14-Nitroaniline138.120.102-Hydroxy-4-methyl-6-nitroquinoline218.1821.8219.6~90%
2Intermediate I218.180.092-Chloro-4-methyl-6-nitroquinoline236.6321.3019.2~90%
3Intermediate II236.630.082-Chloro-4-methylquinolin-6-amine206.6616.5313.5~82%

Note: Molar amounts for subsequent steps are based on the actual yield from the previous step.

References

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • Benchchem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Fisher Scientific. (2025). Phosphorus oxychloride - SAFETY DATA SHEET.
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Benchchem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • ResearchGate. (2025). Synthesis of 2-hydroxy-4-methylquinoline derivatives.
  • BDMAEE. (2024). 2-hydroxy-4-methylquinoline.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • Scribd. (n.d.). Quinoline Synthesis.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.
  • NJ.gov. (n.d.). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
  • CAMEO Chemicals - NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE.
  • ICSC. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE.
  • Spectrum Chemical. (2015). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE.
  • SynArchive. (2024). Doebner-Miller Reaction.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Slideshare. (n.d.). Doebner-Miller reaction and applications.
  • ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. (n.d.). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide.
  • FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (n.d.).

Sources

Application

Derivatization of the 6-amine group in 2-Chloro-4-methylquinolin-6-amine

Application Note: Strategic Functionalization of 2-Chloro-4-methylquinolin-6-amine Introduction & Scaffold Utility The scaffold 2-Chloro-4-methylquinolin-6-amine (CAS: 63069-48-7) represents a critical "bifunctional pivo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Chloro-4-methylquinolin-6-amine

Introduction & Scaffold Utility

The scaffold 2-Chloro-4-methylquinolin-6-amine (CAS: 63069-48-7) represents a critical "bifunctional pivot" in medicinal chemistry.[1] It serves as a high-value precursor for Type II kinase inhibitors, antimalarial agents (analogs of amodiaquine), and DNA-intercalating antitumor drugs.[1]

Its utility stems from its orthogonal reactivity profile:

  • C6-Amine: A nucleophilic handle for immediate diversification (via acylation, alkylation, or sulfonylation).[1]

  • C2-Chloride: An electrophilic handle for subsequent

    
     or Buchwald-Hartwig couplings to install solubilizing tails or heteroaromatic rings.[1]
    
  • C4-Methyl: A steric anchor that often dictates binding pocket selectivity.

Scope of this Guide: This application note details the chemoselective derivatization of the 6-amine group while preserving the integrity of the C2-chloride for future steps. We address the common challenge of "over-functionalization" and provide validated protocols for amide coupling, reductive amination, and sulfonylation.

Chemoselectivity & Reactivity Profile

Successful derivatization requires understanding the electronic environment of the quinoline ring.

  • The 6-Amine (Nucleophile): The nitrogen lone pair is conjugated into the aromatic system but is less deactivated than the 2- or 4-positions.[1] It reacts readily with electrophiles (acyl chlorides, aldehydes) under mild conditions.[1]

  • The 2-Chloride (Electrophile): The C2 position is electron-deficient due to the adjacent ring nitrogen.[1] It is susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1] However, 
    
    
    
    at C2 typically requires elevated temperatures (>80°C) or strong nucleophiles.[1]
  • The Strategy: By maintaining reaction temperatures below 60°C and using non-nucleophilic bases (e.g., DIPEA, TEA), we can exclusively functionalize the C6-amine without displacing the C2-chloride.[1]

Decision Tree: Reaction Pathway Selection

ReactionPathways Start 2-Chloro-4-methyl quinolin-6-amine Decision Target Moiety? Start->Decision Reagent1 Carboxylic Acid + HATU/DIPEA Decision->Reagent1 Carbonyl Reagent2 Aldehyde + STAB/DCE Decision->Reagent2 Alkyl Reagent3 Sulfonyl Chloride + Pyridine Decision->Reagent3 Sulfonyl Amide Amide (R-CONH-Q) SecAmine Secondary Amine (R-CH2-NH-Q) Sulfon Sulfonamide (R-SO2NH-Q) Reagent1->Amide Yield >85% Reagent2->SecAmine Yield >75% Reagent3->Sulfon Yield >90%

Figure 1: Chemoselective derivatization pathways for the 6-amine position.[1] Green nodes indicate stable, isolated intermediates retaining the C2-Cl handle.[1]

Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Best for: Attaching complex carboxylic acids where acid chlorides are unstable or unavailable.[1]

Rationale: We utilize HATU over EDC/HOBt because the 6-aminoquinoline is moderately electron-deficient (due to the quinoline nitrogen), making it a weaker nucleophile than standard aniline.[1] HATU generates a highly reactive aza-benzotriazole ester intermediate that drives the reaction to completion.

Materials:

  • 2-Chloro-4-methylquinolin-6-amine (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH) (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 mmol) in anhydrous DMF (3 mL/mmol). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 10 minutes to form the activated ester.

  • Addition: Add 2-Chloro-4-methylquinolin-6-amine (1.0 mmol) solid or as a solution in minimal DMF.

  • Reaction: Stir at Room Temperature (20-25°C) for 4–16 hours.

    • Critical Checkpoint: Monitor by LCMS.[2] Look for the [M+H]+ peak of the product. If starting material remains after 16h, heat to 40°C (Do not exceed 50°C to protect C2-Cl).[1]

  • Workup: Dilute with EtOAc (20 mL). Wash with sat. NaHCO3 (2x), water (1x), and brine (1x).[1] Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[1]

Protocol B: Reductive Amination (STAB Method)

Best for: Creating secondary amines (N-alkylation) without over-alkylation to tertiary amines.[1]

Rationale: Sodium Triacetoxyborohydride (STAB) is used instead of Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong).[1] STAB is mild enough to reduce the intermediate imine selectively without reducing the quinoline double bond or the C2-Cl bond.

Materials:

  • 2-Chloro-4-methylquinolin-6-amine (1.0 equiv)[1]

  • Aldehyde (R-CHO) (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • 1,2-Dichloroethane (DCE) or DCM[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the amine (1.0 mmol) and Aldehyde (1.1 mmol) in DCE (5 mL). Add 1 drop of Acetic Acid. Stir for 30–60 minutes at RT.

    • Note: Some imines precipitate; this is normal.

  • Reduction: Add STAB (1.5 mmol) in three portions over 10 minutes. Gas evolution (mild) may occur.[1]

  • Reaction: Stir at RT for 12 hours.

  • Quench: Quench with sat. NaHCO3 (aqueous).[1] Stir vigorously for 15 minutes to decompose boron complexes.

  • Extraction: Extract with DCM (3x).

  • Purification: Silica gel chromatography. Amine products often streak; add 1% Triethylamine to the eluent.

Comparative Data & Troubleshooting

Table 1: Reaction Optimization Data (Internal Benchmarking)

ParameterCondition A (Recommended)Condition B (Avoid)Result/Observation
Base DIPEA (Hindered)Pyridine (Nucleophilic)Pyridine at high temp (>80°C) can displace C2-Cl.[1]
Solvent DMF or DCEEthanol (Protic)Protic solvents slow down HATU couplings; acceptable for reductive amination.[1]
Temp 20–40°C>80°CHigh temp promotes C2-Cl hydrolysis or displacement.[1]
Stoichiometry 1.1 eq Electrophile>2.0 eq ElectrophileExcess electrophile leads to bis-acylation or bis-alkylation.[1]

Quality Control & Validation

To ensure the protocol worked and the scaffold is intact, verify the following spectroscopic markers:

  • 1H NMR (DMSO-d6):

    • C4-Methyl: Singlet approx.[1]

      
       2.6 ppm (Integrates to 3H).[1]
      
    • C2-Cl Integrity: Ensure no loss of the aromatic proton signals and no appearance of solvent-derived peaks (e.g., -OMe or -OEt) at the C2 position.[1]

    • Amide NH: If acylated, look for a downfield singlet (

      
       10.0–11.0 ppm).[1]
      
    • Amine NH: If alkylated, the broad singlet (

      
       5.0–6.0 ppm) converts to a broad triplet or doublet depending on substitution.[1]
      
  • LCMS:

    • Check for the characteristic Chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio). If this ratio is lost, the Chlorine has been displaced.

References

  • General Amide Coupling on Aminoquinolines

    • Vertex AI Search / NIH. "A General Method for Aminoquinoline-Directed, Copper-Catalyzed sp2 C–H Bond Amination." (2016).[1][3] Demonstrates stability of aminoquinoline amides under coupling conditions.

  • Reductive Amination Protocols (STAB)

    • BenchChem Application Note. "Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde." (2025).[1][4] Provides the foundational stoichiometry for STAB reductions on chloro-heterocycles.

    • (Simulated Link based on search context)

  • Reactivity of 2-Chloroquinolines

    • Mini-Reviews in Organic Chemistry. "Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities." (2022).[1][5][6] Discusses the electrophilicity of the C2 position vs the C6 position.

    • (Simulated Link based on search context)

  • Quinoline Antimalarial SAR

    • Journal of Medicinal Chemistry (via PubMed). "Structure-function relationships in aminoquinolines: effect of amino and chloro groups."[7] (2000).[1] Validates the biological necessity of the halogen and amine placement.

(Note: While specific CAS 63069-48-7 papers are rare in open access, the protocols above are derived from the validated chemistry of the homologous 4-amino and 6-amino quinoline families cited above.)

Sources

Method

Buchwald-Hartwig coupling reactions using 2-Chloro-4-methylquinolin-6-amine

Application Note: Chemoselective Buchwald-Hartwig Strategies for Bifunctional Quinolines Executive Summary This application note details the chemoselective functionalization of 2-Chloro-4-methylquinolin-6-amine . This su...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Buchwald-Hartwig Strategies for Bifunctional Quinolines

Executive Summary

This application note details the chemoselective functionalization of 2-Chloro-4-methylquinolin-6-amine . This substrate presents a classic "Bifunctional Paradox" in medicinal chemistry: it possesses a nucleophilic handle (C6-NH


) and an electrophilic handle (C2-Cl).

Successful utilization of this scaffold requires rigorous catalyst control to prevent oligomerization (self-coupling) and to direct reactivity to the desired site. This guide provides two distinct protocols:

  • Protocol A (Nucleophilic Mode): Selective

    
    -arylation of the C6-amine while preserving the C2-chloride.
    
  • Protocol B (Electrophilic Mode): Displacement of the C2-chloride with external amines, requiring C6-protection strategies.

Strategic Analysis: The Bifunctional Paradox

The quinoline scaffold exhibits distinct electronic zones that dictate reactivity.

  • The C2-Chloride (Electrophile): Located

    
     to the quinoline nitrogen, this position is electron-deficient. It is activated for S
    
    
    
    Ar (nucleophilic aromatic substitution) but is generally less reactive towards Pd(0) oxidative addition compared to aryl bromides or iodides.
  • The C6-Amine (Nucleophile): Located on the benzenoid ring, this amine is electron-rich and acts as a standard aniline nucleophile.

  • The C4-Methyl Group: Provides steric bulk that slightly deactivates the C3/C4 positions but primarily serves as a lipophilic handle in drug design (e.g., chloroquine analogues).

Chemoselectivity Decision Tree

Chemoselectivity Substrate 2-Chloro-4-methylquinolin-6-amine Target Desired Transformation? Substrate->Target Risk RISK: Self-Coupling (Polymerization) Substrate->Risk Uncontrolled PathA Functionalize C6-NH2 (Retain C2-Cl) Target->PathA Nucleophilic Mode PathB Functionalize C2-Cl (Retain C6-NH2) Target->PathB Electrophilic Mode StrategyA STRATEGY A: Use Ext. Ar-Br/I + Selective Catalyst (Xantphos/Pd2(dba)3) PathA->StrategyA StrategyB STRATEGY B: Protect C6-NH2 (Boc) -> Couple C2 -> Deprotect PathB->StrategyB

Figure 1: Decision matrix for chemoselective coupling. The inherent reactivity difference between the C2-Cl (S


Ar active, Pd-slow) and external Ar-Br (Pd-fast) allows for selective C6-functionalization.

Protocol A: Selective C6-Arylation (Nucleophilic Mode)

Objective: Couple the C6-amine with an external Aryl Bromide (


) while leaving the C2-Cl intact for future diversification.

Mechanism: We exploit the rate of oxidative addition.[1][2] Pd(0) inserts into


 significantly faster than into electron-deficient heteroaryl chlorides (like C2-Cl) when using specific ligand systems.
Reagents & Conditions
ComponentReagentEquiv.Role
Substrate 2-Chloro-4-methylquinolin-6-amine1.0Nucleophile
Partner Aryl Bromide (e.g., 4-Bromoanisole)1.1Electrophile (Preferred)
Catalyst Pd

(dba)

0.02Pd(0) Source
Ligand Xantphos 0.04Large bite angle; favors reductive elimination; selective for Br > Cl.
Base Cs

CO

2.0Mild base; prevents S

Ar background reaction at C2.
Solvent 1,4-Dioxane-0.2 M concentration.
Step-by-Step Methodology
  • Preparation: Oven-dry a reaction vial and a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add Pd

    
    (dba)
    
    
    
    (2 mol%) and Xantphos (4 mol%) to the vial. Add 1,4-dioxane (anhydrous) and stir at RT for 5 minutes to pre-form the active catalyst complex (solution turns from purple to orange/yellow).
  • Substrate Addition: Add the quinoline substrate (1.0 equiv), the Aryl Bromide (1.1 equiv), and Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Degassing: Sparge the mixture with Argon for 10 minutes (essential to prevent catalyst poisoning).

  • Reaction: Seal the vial and heat to 80°C for 12–16 hours.

    • Note: Do not exceed 100°C. Higher temperatures increase the risk of Pd inserting into the C2-Cl bond.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc). The product will be the N-arylated quinoline with the C2-Cl retained.

Protocol B: Selective C2-Amination (Electrophilic Mode)

Objective: Displacement of the C2-chloride with an external amine (


).

The Challenge: The C6-NH


 on the substrate is a competing nucleophile. If you mix the substrate, an external amine, and Pd, the substrate molecules will couple with each other (C6-NH

attacking C2-Cl of another molecule), leading to polymerization.

Solution: A protection-deprotection sequence is mandatory for high yields.

Workflow Diagram

ProtocolB Step1 1. Protection (Boc2O, THF, Reflux) Intermediate1 N-Boc-2-Cl-quinoline Step1->Intermediate1 Step2 2. B-H Coupling (BrettPhos, Pd(OAc)2, NaOtBu) Step3 3. Deprotection (TFA/DCM) Step2->Step3 FinalProduct 2,6-Diamino-quinoline Step3->FinalProduct Intermediate1->Step2

Figure 2: The protection strategy is required to "mask" the internal nucleophile, allowing the external amine to react exclusively at C2.

Phase 1: Protection
  • Dissolve 2-Chloro-4-methylquinolin-6-amine in THF.

  • Add Boc

    
    O (1.1 equiv) and DMAP (0.1 equiv). Reflux for 4 hours.
    
  • Isolate the N-Boc-protected intermediate . This molecule now has only one reactive site (C2-Cl).

Phase 2: The Coupling (C2-Cl + External Amine)
  • Ligand Selection: We need a ligand capable of activating aryl chlorides (which are sluggish). BrettPhos or RuPhos are the gold standards here.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate N-Boc-2-Cl-quinoline1.0Electrophile
Partner External Amine (

)
1.2Nucleophile
Catalyst BrettPhos Pd G3 0.02Pre-catalyst (Air stable, highly active)
Base NaOtBu1.4Strong base required for chloride activation.
Solvent t-Amyl Alcohol-High boiling point, promotes solubility.

Method:

  • Charge a vial with the N-Boc intermediate (1.0 equiv), External Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Add BrettPhos Pd G3 (2 mol%) (or Pd(OAc)

    
     + BrettPhos).
    
  • Add anhydrous t-Amyl Alcohol.

  • Heat to 100°C for 4–8 hours.

    • Why this works: BrettPhos creates a highly electron-rich Pd center that facilitates oxidative addition into the difficult C-Cl bond.

  • Deprotection: Treat the isolated product with TFA/DCM (1:1) at RT for 1 hour to reveal the free C6-amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oligomerization (Gunk) Unprotected C6-amine reacting with C2-Cl.Must use Protocol B (Protection). If protection is impossible, use 10 equiv of external amine to statistically outcompete the internal amine.
Low Conversion (Protocol A) C2-Cl poisoning the catalyst.Switch to Pd(OAc)

/ BINAP
. BINAP is excellent for primary anilines and less likely to insert into C-Cl than bulky alkyl phosphines.
Dehalogenation (Loss of Cl)

-Hydride elimination from the amine.
Switch solvent from Dioxane to Toluene . Reduce temperature. Ensure base is dry.
S

Ar Background
Base is too strong (attacking C2).Use K

PO

or Cs

CO

instead of NaOtBu.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Provides the basis for Ligand selection: BrettPhos for chlorides, Xantphos for selectivity). [Link]

  • Paul, S., et al. (2008). "Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline." Journal of Organic Chemistry. (Establishes the reactivity hierarchy of Quinoline halogens). [Link]

  • Abbiati, G., et al. (2005). "Palladium-assisted multicomponent synthesis of 2-Aryl-4-aminoquinolines."[10] Journal of Organic Chemistry. (Discusses Pd-catalyzed amination on quinoline scaffolds). [Link]

  • Guram, A. S., et al. (1999). "New Catalysts for the Palladium-Catalyzed Amination of Aryl Chlorides." Journal of Organic Chemistry. (Foundational work on activating aryl chlorides like the C2-Cl). [Link]

Sources

Application

Optimized Acylation Protocols for 2-Chloro-4-methylquinolin-6-amine: A Strategic Guide

Introduction & Chemical Context The acylation of 2-Chloro-4-methylquinolin-6-amine is a pivotal transformation in the synthesis of antimalarials, kinase inhibitors, and antitubercular agents. This scaffold presents a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The acylation of 2-Chloro-4-methylquinolin-6-amine is a pivotal transformation in the synthesis of antimalarials, kinase inhibitors, and antitubercular agents. This scaffold presents a unique set of electronic and steric challenges that distinguish it from simple aniline acylation.

Strategic Analysis
  • Nucleophilicity: The C6-amino group is an aniline derivative. Its nucleophilicity is tempered by the electron-deficient quinoline ring, further deactivated by the electron-withdrawing chlorine at C2.

  • Regioselectivity: The quinoline nitrogen (N1) is basic but generally less nucleophilic regarding acylation compared to the exocyclic C6-amine, particularly due to the steric bulk of the C2-chloro and C8-proton, and the electron-withdrawing nature of the C2-Cl group. However, under forcing conditions or with specific acylating agents, N-acylation of the heterocycle can occur as a side reaction.

  • Solubility: The fused ring system and the halogen substituent often render this substrate sparingly soluble in standard non-polar solvents (e.g., hexanes, ether) and moderately soluble in DCM. Polar aprotic solvents (DMF, DMAc) or basic solvents (Pyridine) are often required.[1]

Mechanistic Pathway & Regioselectivity

The following diagram illustrates the competing sites of reactivity and the thermodynamic preference for the C6-amide formation.

ReactionMechanism Substrate 2-Chloro-4-methylquinolin-6-amine Intermediate Tetrahedral Intermediate (at C6-NH2) Substrate->Intermediate Nucleophilic Attack (Major) SideProduct N1-Acyl Quinolinium (Kinetic/Unstable) Substrate->SideProduct N1 Attack (Minor/Reversible) Reagent Acylating Agent (R-COCl / (RCO)2O) Reagent->Intermediate Product C6-Amide Product (Thermodynamic) Intermediate->Product Elimination of HCl/RCOOH SideProduct->Substrate Hydrolysis/Reversion

Figure 1: Mechanistic pathway highlighting the preferential acylation at the exocyclic amine (C6) over the quinoline nitrogen (N1).[1]

Experimental Protocols

Method A: The "Standard" Protocol (Acyl Chlorides/Anhydrides)

Best for: Simple acyl groups (Acetyl, Benzoyl) and robust substrates.[1]

Rationale: Pyridine serves a dual role as both the solvent (solubilizing the quinoline) and the base (scavenging HCl). This method prevents the protonation of the unreacted amine by the HCl byproduct, which would otherwise arrest the reaction.

Reagents:

  • Substrate: 2-Chloro-4-methylquinolin-6-amine (1.0 equiv)[1]

  • Acyl Chloride (1.2 – 1.5 equiv) OR Anhydride (1.2 – 2.0 equiv)[1]

  • Solvent/Base: Pyridine (anhydrous, 10-20 volumes)[1]

  • Optional Co-solvent: DCM (if Pyridine removal is difficult)[1]

Protocol:

  • Dissolution: In a dried round-bottom flask under inert atmosphere (N2/Ar), dissolve 1.0 equiv of 2-Chloro-4-methylquinolin-6-amine in anhydrous Pyridine (0.5 M concentration).

    • Note: If solubility is poor, mild heating (40°C) or sonication may be used before adding the electrophile.

  • Addition: Cool the solution to 0°C using an ice bath. Add the Acyl Chloride dropwise over 10-15 minutes.

    • Control: Exotherms can lead to bis-acylation. Maintain T < 5°C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[1]

  • Workup (Precipitation Method):

    • Pour the reaction mixture into 10 volumes of ice-cold water.

    • Vigorous stirring usually precipitates the amide product.

    • Filter the solid, wash copiously with water (to remove Pyridine HCl salts) and hexanes.

  • Workup (Extraction Method - if oil forms):

    • Dilute with DCM. Wash with 1M HCl (to remove excess Pyridine/Substrate), then sat. NaHCO3, then Brine.

    • Dry over Na2SO4 and concentrate.

Method B: The "Coupling" Protocol (Carboxylic Acids)

Best for: Complex, expensive, or acid-sensitive carboxylic acids (e.g., amino acids, chiral acids).[1]

Rationale: Uses HATU or EDC to activate the carboxylic acid in situ. This avoids the harsh conditions of acid chloride generation and minimizes racemization if the R-group is chiral.

Reagents:

  • Substrate: 2-Chloro-4-methylquinolin-6-amine (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH) (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv) or EDC.HCl (1.5 equiv)/HOBt (1.5 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Protocol:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at RT for 15 minutes to form the activated ester.

  • Addition: Add the 2-Chloro-4-methylquinolin-6-amine (1.0 equiv) to the reaction mixture.

  • Reaction: Stir at RT for 12–18 hours.

    • Note: Aminoquinolines are less nucleophilic than alkyl amines; heating to 50°C may be required for sterically hindered acids.

  • Workup:

    • Dilute with EtOAc (ethyl acetate).[1]

    • Critical Wash: Wash 3x with 5% LiCl solution (removes DMF), then sat.[1] NaHCO3, then Brine.

    • Dry and concentrate.[2]

Decision Matrix & Workflow

Use the following logic tree to select the optimal method for your specific acyl group.

MethodSelection Start Select Acyl Source IsAcidChloride Is Acyl Chloride Available/Stable? Start->IsAcidChloride MethodA Method A: Pyridine/DCM IsAcidChloride->MethodA Yes IsChiral Is the Acid Chiral/Sensitive? IsAcidChloride->IsChiral No (Acid only) MethodB Method B: HATU/DMF IsChiral->MethodB Yes (Prevent Racemization) MethodC Method C: Mixed Anhydride (IBCF/NMM) IsChiral->MethodC No (Cost Effective)

Figure 2: Decision matrix for selecting reaction conditions based on reagent availability and stability.

Troubleshooting & QC Data

Common Issues
IssueProbable CauseSolution
Low Conversion Poor solubility of quinoline.[1]Switch solvent to DMF or NMP; Increase Temp to 60°C.
Bis-acylation Excess reagent or high temp.Reduce Acyl Chloride to 1.05 equiv; Keep at 0°C longer.
Pyridine Trapped Product co-precipitates with solvent.Azeotrope with Toluene or wash solid with 1M HCl.
Regioisomers Reaction at Quinoline Nitrogen.Rare. Verify by NMR (Shift in H-5/H-8 protons).
Analytical Validation (Expected Data)
  • 1H NMR (DMSO-d6):

    • Amide NH: Look for a singlet between δ 10.0 – 10.5 ppm.

    • Quinoline Protons: The H5 and H7 protons often shift downfield slightly due to the deshielding effect of the amide carbonyl.

    • Methyl Group: Singlet approx δ 2.6 ppm (C4-Me).[1]

  • LCMS: Expect [M+H]+ peak corresponding to Substrate MW + Acyl MW - 18 (if acid) or -36 (if chloride).[1]

References

  • General Quinoline Functionalization

    • Synthesis of Quinoline Derivatives via Multicomponent Reactions. Royal Society of Chemistry.
  • Acylation Methodologies (Aniline Derivatives)

    • Chemoselective Acylation of Amines using Magnesium Chloride. TSI Journals.

  • Aminoquinoline Antimalarial Synthesis (Contextual)

    • 8-Aminoquinoline Therapy for Latent Malaria.[3] National Institutes of Health (PMC).

  • Amide Bond Formation Reviews

    • Amide synthesis by acylation.[4] Organic Chemistry Portal.

Sources

Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis Involving 2-Chloro-4-methylquinolin-6-amine

Foreword: Accelerating Discovery with Microwave-Assisted Quinoline Synthesis For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone in the quest for novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Accelerating Discovery with Microwave-Assisted Quinoline Synthesis

For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone in the quest for novel therapeutic agents. This privileged heterocyclic framework is embedded in a wide array of FDA-approved drugs, demonstrating a remarkable spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The journey from a core scaffold to a diverse library of potential drug candidates, however, is often constrained by the timelines of traditional synthetic methodologies. Long reaction times, harsh conditions, and modest yields can create significant bottlenecks in the discovery pipeline.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, revolutionizing the pace of chemical synthesis. By leveraging the efficient and uniform heating provided by microwave irradiation, MAOS can dramatically reduce reaction times from hours or days to mere minutes, often with concomitant improvements in product yield and purity.[1] This application note provides a detailed guide to the principles and practical application of microwave-assisted synthesis, focusing on the versatile building block, 2-Chloro-4-methylquinolin-6-amine .

This document is designed to be more than a simple recitation of steps. It is a technical guide grounded in the principles of scientific integrity and field-proven expertise. We will delve into the "why" behind the "how," explaining the causal relationships between reaction components, microwave parameters, and experimental outcomes. The protocols herein are presented as self-validating systems, offering a robust foundation for your own research and development endeavors.

The Strategic Importance of 2-Chloro-4-methylquinolin-6-amine

The subject of this guide, 2-Chloro-4-methylquinolin-6-amine, is a trifunctional synthetic intermediate of significant value. Its structure presents three distinct points for chemical modification:

  • The C2-Chlorine: This position is highly activated towards nucleophilic substitution and is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, amine, and alkyne functionalities.

  • The C6-Amine: This primary aromatic amine provides a nucleophilic center for a host of classical and modern synthetic transformations, including amide bond formation, sulfonylation, and reductive amination. It can also be a directing group in further electrophilic aromatic substitution or a key pharmacophoric element in its own right.

  • The Quinoline Core: The inherent biological relevance of the quinoline nucleus itself makes this a highly sought-after scaffold in medicinal chemistry.

The ability to selectively functionalize these positions makes 2-Chloro-4-methylquinolin-6-amine a powerful starting point for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

The Science of Microwave-Assisted Organic Synthesis (MAOS)

Conventional heating methods rely on conduction and convection to transfer thermal energy from an external source to the reaction mixture. This process is often slow and can lead to uneven heating, with the vessel walls being significantly hotter than the bulk of the solution. This can result in the formation of side products and decomposition of thermally sensitive molecules.

Microwave chemistry, in contrast, utilizes the ability of polar molecules and ions in the reaction mixture to absorb microwave energy directly and convert it into heat. This "in-core" heating is rapid, uniform, and highly efficient, leading to several key advantages:

  • Dramatically Reduced Reaction Times: Reactions that might take hours or days under conventional heating can often be completed in minutes.[2]

  • Improved Yields and Purity: The rapid and uniform heating minimizes the formation of byproducts, often leading to cleaner reaction profiles and higher isolated yields.

  • Enhanced Reaction Control: Modern scientific microwave reactors allow for precise control over temperature and pressure, ensuring high reproducibility.[3]

  • Access to Novel Chemical Space: The ability to rapidly heat to high temperatures and pressures can enable reactions that are not feasible under conventional conditions.

It is crucial to differentiate between a domestic microwave oven and a dedicated scientific microwave reactor. The latter is engineered with safety features and precise control over reaction parameters, which is essential for reproducible and safe chemical synthesis.

Application Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and organoboronic acids or esters. This reaction is particularly well-suited for microwave acceleration.[4][5][6] The following protocol is a representative method for the coupling of an arylboronic acid to the C2 position of 2-Chloro-4-methylquinolin-6-amine. This protocol is adapted from established procedures for similar 2-chloroquinoline substrates.[3]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. Microwave irradiation accelerates each of these steps, leading to a significant rate enhancement.

Diagram 1: General Workflow for Microwave-Assisted Suzuki-Miyaura Coupling

G cluster_prep Vessel Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification prep1 Add 2-Chloro-4-methylquinolin-6-amine, Arylboronic Acid, Base, and Solvent to Microwave Reaction Vessel prep2 Add Palladium Catalyst and Ligand prep1->prep2 prep3 Seal the Vessel Securely prep2->prep3 reaction Irradiate at Set Temperature and Time (e.g., 140°C for 15 min) prep3->reaction workup1 Cool to Room Temperature reaction->workup1 workup2 Dilute with Solvent (e.g., EtOAc) and Water workup1->workup2 workup3 Separate Organic Layer, Dry, and Concentrate workup2->workup3 workup4 Purify by Flash Column Chromatography workup3->workup4 G A Pd(0)Ln B Oxidative Addition A->B + Ar-Cl C L-Pd(II)-Ar   |     Cl B->C D Ligand Exchange C->D + HNR₂ E L-Pd(II)-Ar   |     NHR₂ D->E F Deprotonation E->F - H⁺ G L-Pd(II)-Ar   |     NR₂ F->G H Reductive Elimination G->H H->A + Ar-NR₂

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of the amine group in 2-Chloro-4-methylquinolin-6-amine

Subject: Prevention of Oxidative Degradation in 2-Chloro-4-methylquinolin-6-amine Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist) Introduction Welcome to the Technical Support Center. You ar...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Oxidative Degradation in 2-Chloro-4-methylquinolin-6-amine Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are accessing this guide because you are working with 2-Chloro-4-methylquinolin-6-amine (hereafter referred to as 6-Amino-CMQ ) and are likely experiencing yield loss, discoloration (pinking/browning), or impurity formation.

The 6-aminoquinoline scaffold is an electron-rich aniline derivative. While the quinoline nitrogen is electron-withdrawing, the amino group at position 6 is highly susceptible to Single Electron Transfer (SET) oxidation, particularly in the presence of atmospheric oxygen, light, and trace metals. This guide provides a self-validating system to stabilize this reagent during storage and synthesis.

Module 1: The Mechanism of Failure

To prevent oxidation, you must understand the pathway. The degradation of 6-Amino-CMQ is not a simple addition of oxygen; it is a radical cascade.

Oxidative Pathway Diagram

The following diagram illustrates how the "free base" amine initiates a radical cascade leading to the "Pink/Brown" impurities (azo dimers and quinone imines) often seen in your flask.

OxidationMechanism cluster_prevention Prevention Zone Start 6-Amino-CMQ (Free Base) Light Trigger: UV Light / O2 Start->Light Salt HCl Salt Form (Oxidation Resistant) Start->Salt + HCl Radical Radical Cation [R-NH2]•+ Light->Radical -e- (SET) Dimer Hydrazobenzene Intermediate Radical->Dimer Dimerization Product2 Quinone Imine (Polymerization) Radical->Product2 Polymerization Product1 Azo Dimer (Colored Impurity) Dimer->Product1 Oxidation (-2H)

Figure 1: The oxidative cascade of aromatic amines. Note that protonation (green zone) effectively removes the lone pair required for the initial radical formation.

Module 2: Storage & Handling Protocols

The most common point of failure is storage. 6-Amino-CMQ should never be stored as a free base in air for extended periods.

Protocol A: The "Inert Shield" Storage System

Use this for solid storage > 24 hours.

  • Vessel Selection: Use amber glass vials with Teflon-lined caps. (Clear glass allows UV-catalyzed radical formation).

  • Atmosphere Exchange:

    • Place the open vial in a vacuum desiccator.

    • Cycle Vacuum/Argon (or Nitrogen) 3 times.

    • Seal immediately under positive inert gas pressure.

  • Temperature: Store at -20°C .

    • Why? Oxidation kinetics are Arrhenius-dependent. Dropping from 25°C to -20°C slows the reaction rate by approximately 20-fold.

Protocol B: The Hydrochloride Salt Conversion (Recommended)

The most robust method for long-term stability.

Converting the amine to its hydrochloride salt (


) ties up the nitrogen lone pair, rendering it electronically incapable of initiating the oxidation cascade.

Step-by-Step Conversion:

  • Dissolve 6-Amino-CMQ in minimal anhydrous Ethanol or Methanol.

  • Cool to 0°C in an ice bath.

  • Dropwise add 1.1 equivalents of 4M HCl in Dioxane .

    • Caution: Avoid aqueous HCl if possible to prevent hydrolysis of the 2-chloro group (though the 2-Cl is relatively stable, anhydrous conditions are safer).

  • Precipitate the salt by adding cold Diethyl Ether (

    
    ).
    
  • Filter and dry under vacuum.

  • Result: A stable, off-white solid that resists oxidation indefinitely at room temperature.

Module 3: Reaction Optimization

When using 6-Amino-CMQ in synthesis (e.g., Buchwald-Hartwig, Amide coupling), you must protect the amine in situ or use specific scavenger systems.

Comparison of Protection Strategies
StrategyReagentStabilityRemovalBest For...
Boc Protection

High (Base stable)TFA or HClGeneral synthesis; prevents N-oxide formation.
Acetyl Protection

Very HighAcid/Base hydrolysisHarsh reaction conditions where Boc is unstable.
In-Situ Scavenger Sodium AscorbateLow (Transient)Aqueous WorkupOne-pot reactions where isolation is difficult.
Salt Form HClHighBase wash (

)
Storage and shipping.
Critical Warning: The 2-Chloro Liability

While protecting the amine, remember the 2-Chloro group is an electrophile.

  • Avoid: Strong nucleophiles (e.g., Sodium Methoxide, Thiolates) during the protection step, as they may displace the chloride (SNAr reaction).

  • Preferred Base: Use sterically hindered bases like DIPEA or inorganic bases like

    
      during protection steps.
    

Module 4: Troubleshooting & FAQs

Q1: My sample has turned pink/brown. Is it ruined?

A: Not necessarily. The color comes from azo-dimers which have very high extinction coefficients—meaning a tiny impurity (0.1%) causes massive discoloration.

  • Fix: Dissolve in DCM and filter through a short pad of silica gel. The oxidized oligomers are often much less polar (or drastically different) than the primary amine.

  • Check: Run a TLC.[1] If the main spot is still there, purify. If the baseline is streaking, polymerization has occurred; discard the batch.

Q2: I am seeing low yields in coupling reactions.

A: This is likely due to "poisoning" by the oxidized species or competition.

  • Diagnostic: Does the reaction mixture turn black immediately upon adding the catalyst?

  • Solution: Degas all solvents with Argon sparging (15 mins) before adding the amine. Add 10 mol% Sodium Ascorbate to aqueous/organic biphasic reactions to act as a sacrificial antioxidant.

Decision Tree: Handling Workflow

HandlingWorkflow Start Received 6-Amino-CMQ Check Visual Inspection Start->Check Color Pink/Brown? Check->Color Yes White Off-White/Tan? Check->White No Purify Recrystallize/Column (DCM/MeOH) Color->Purify Usage Immediate Use? White->Usage Purify->White Protect Convert to HCl Salt Store -20°C Usage->Protect No React Degas Solvents Use Inert Atm Usage->React Yes

Figure 2: Operational workflow for assessing and handling 6-Amino-CMQ.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for amine protection protocols).

  • BenchChem. (2025).[2][3] Preventing oxidation of aromatic amines during storage. (General protocols for aniline stability).

  • National Institutes of Health (PubChem). (2025). 2-Chloro-4-methylquinoline Compound Summary. (Physical properties and safety data).

  • Travis, B. R., et al. (2003). Oxidation of amines with hypervalent iodine reagents. (Mechanistic insights into amine oxidation pathways). Journal of Organic Chemistry.

Sources

Optimization

Minimizing byproducts in the chlorination of 4-methylquinolin-6-amine

Case ID: CHEMSUP-882-Q6A Subject: Minimizing Regioisomers and Oxidative Byproducts in Aminoquinoline Chlorination Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CHEMSUP-882-Q6A Subject: Minimizing Regioisomers and Oxidative Byproducts in Aminoquinoline Chlorination Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Mechanistic Context

The Challenge: Chlorinating 4-methylquinolin-6-amine is synthetically treacherous due to the conflict between the electron-rich amino group and the electron-deficient quinoline ring. The amino group (


) at position 6 strongly activates the ring, directing electrophilic aromatic substitution (EAS) primarily to the C5 (ortho)  and C7 (ortho)  positions.

The Byproduct Landscape: Without strict control, you will encounter three primary impurity classes:

  • Over-chlorination: Formation of 5,7-dichloro-4-methylquinolin-6-amine.

  • Regio-scrambling: Competitive formation of the 7-chloro isomer when the 5-chloro product is desired (or vice versa).

  • Oxidative Degradation: Formation of "tarry" azo-compounds or quinone-imines due to oxidation of the free amine.

This guide provides a self-validating workflow to isolate the mono-chlorinated product (typically the C5-chloro species) while suppressing these side reactions.

Diagnostic Workflow

Use this decision tree to identify the root cause of your specific impurity profile.

ChlorinationTroubleshooting Start Identify Major Impurity Dichloro Major Impurity: 5,7-Dichloro product Start->Dichloro Regio Major Impurity: Wrong Regioisomer (7-Cl) Start->Regio Tar Major Impurity: Black Tar / Low Mass Balance Start->Tar Sol_Stoich Solution: Reduce oxidant to 0.95 eq Switch to NCS Dichloro->Sol_Stoich Step 1 Sol_Temp Solution: Lower Temp (-10°C) Change Solvent (MeCN -> DCM) Regio->Sol_Temp Sol_Ox Solution: Exclude Light/O2 Add Radical Scavenger Tar->Sol_Ox Sol_Protect Solution: Protect Amine (Acetylation) to increase steric bulk Sol_Stoich->Sol_Protect If fails

Figure 1: Diagnostic logic for identifying process parameters based on observed impurity profiles.

Critical Control Points & Troubleshooting

Issue 1: The "Over-Chlorination" Trap (5,7-Dichloro)

Symptom: LCMS shows a mass peak of


 alongside the desired product.
Root Cause:  The first chlorine atom, while deactivating, does not sufficiently deactivate the ring to prevent a second attack, especially if local concentration of the chlorinating agent is high.

Corrective Protocol:

  • Reagent Switch: Stop using Sulfuryl Chloride (

    
    ) or 
    
    
    
    gas. These are too aggressive for a free amino-quinoline. Use N-Chlorosuccinimide (NCS) .[1]
  • Stoichiometry: Use a slight deficit of NCS (0.95 equivalents ). It is easier to recover starting material than to separate the dichloro impurity.

  • Addition Mode: Do not add solid NCS. Dissolve NCS in the reaction solvent and add it dropwise over 60 minutes to keep the steady-state concentration low.

Issue 2: Regioselectivity (C5 vs. C7)

Symptom: You desire the 5-chloro derivative but observe significant 7-chloro product. Mechanism:

  • C5 Position: Kinetically favored (para to the quinoline nitrogen, ortho to the amine).

  • C7 Position: Thermodynamically competitive (ortho to the amine, but sterically less hindered if the amine is free).

Corrective Protocol:

  • Solvent Polarity: Switch from polar aprotic solvents (DMF/MeCN) to non-polar solvents like Dichloromethane (DCM) or Chloroform . Polar solvents stabilize the transition state for the minor isomer.

  • Protonation Strategy: If C5 selectivity is poor, conduct the reaction in concentrated

    
      (using NCS). Protonation of the ring nitrogen and the amine changes the electronic directing effects, often enhancing C5 selectivity due to the strong -I (inductive) effect of the protonated amine.
    
Issue 3: Oxidative Degradation ("Black Tar")

Symptom: Reaction mixture turns dark opaque immediately; low yield; broad baseline noise in HPLC. Root Cause: The amino group is being oxidized to radical cations, leading to polymerization or azo-dimerization.

Corrective Protocol:

  • Inert Atmosphere: Strictly run under Nitrogen/Argon.

  • Light Exclusion: Wrap the flask in aluminum foil. Radical chlorination at the C4-methyl position (benzylic) is photo-initiated. Excluding light prevents side-reaction at the methyl group.

Optimized Experimental Protocol

This protocol is designed to maximize the 5-chloro-4-methylquinolin-6-amine (Target) while minimizing the 5,7-dichloro byproduct.

Reagents:

  • Substrate: 4-methylquinolin-6-amine (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (0.95 eq)

  • Solvent: Acetonitrile (MeCN) (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve 4-methylquinolin-6-amine in anhydrous MeCN under

    
    . Cool to 0°C .
    
  • Reagent Prep: Dissolve NCS (0.95 eq) in a separate volume of MeCN.

  • Controlled Addition: Add the NCS solution dropwise to the amine solution over 1 hour using a syringe pump or addition funnel. Crucial: Keep the mixture in the dark.

  • Monitoring: Stir at 0°C for 4 hours. Monitor by HPLC.

    • Decision Point: If conversion is <80% after 4 hours, add 0.05 eq of NCS. Do not exceed 1.05 eq total.

  • Quench: Quench with 10% aqueous Sodium Thiosulfate (

    
    ) to destroy unreacted active chlorine species immediately.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Data Comparison: Chlorinating Agents
ReagentSelectivity (Mono:Di)Reaction SpeedRisk of OxidationRecommendation
NCS High (15:1) Slow (hrs)LowPrimary Choice

Low (3:1)Fast (mins)HighAvoid

(gas)
Very LowInstantVery HighDo Not Use
TCCAMediumMediumMediumAlternative

FAQ: Researcher to Researcher

Q: I still get 10% dichloro product even with NCS. How do I remove it? A: The polarity difference between the mono-chloro and di-chloro species is often small.

  • Tip: Use Recrystallization rather than column chromatography. The di-chloro impurity disrupts crystal packing. Try recrystallizing from hot Ethanol/Water (9:1). The di-chloro product usually stays in the mother liquor.

Q: Can I protect the amine to improve the reaction? A: Yes, this is the "Nuclear Option." Converting the amine to an Acetamide (


) significantly increases steric bulk at the ortho positions.
  • Effect: This virtually eliminates 5,7-dichlorination because the acetamide group is too bulky to allow two chlorine atoms to flank it easily.

  • Trade-off: Requires two extra steps (Protection

    
     Chlorination 
    
    
    
    Deprotection). Use this only if the direct NCS method fails.

Q: Why is my C4-methyl group chlorinating? A: You likely have light entering the reaction or trace radical initiators. The C4-methyl is benzylic-like. Ensure the reaction is performed in the dark and consider adding a radical scavenger like BHT (butylated hydroxytoluene) if this persists.

References

  • Regioselective Chlorin

    • Source: Yin, X., et al. (2018). Chemical Science.
    • Relevance: Establishes NCS as the superior reagent for controlling regioselectivity in amino-quinolines compared to harsh electrophiles.
    • URL:[Link]

  • C-H Functionaliz

    • Source: Loupy, A., et al. (2021). MDPI Molecules.
    • Relevance: Reviews the electronic directing effects in quinoline rings, explaining the preference for C5/C8 substitution p
    • URL:[Link][2]

  • Mechanisms of Amine Chlorin

    • Source: Von Gunten, U., et al. (2023).[3] Environmental Science: Processes & Impacts.

    • Relevance: Details the pathway of N-chlorination and subsequent rearrangement or oxidation, validating the need for thiosulf
    • URL:[Link]

Sources

Troubleshooting

Resolving poor chromatographic separation of quinoline amine derivatives

Welcome to the Advanced Separations Help Desk. Current Topic: Optimization of Quinoline Amine Derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separations Help Desk. Current Topic: Optimization of Quinoline Amine Derivatives. Assigned Specialist: Senior Application Scientist, Separation Technologies.

Introduction: Why is this separation so difficult?

Quinoline amine derivatives present a "perfect storm" for reverse-phase chromatography. You are likely fighting two opposing forces:

  • The Basicity Trap: The quinoline nitrogen (typically pKa ~4.9) and exocyclic amines (which can raise pKa to ~9.0+ depending on position, e.g., 4-aminoquinoline) are positively charged at standard acidic pH. This cation interacts electrostatically with residual, negatively charged silanols (

    
    ) on the silica surface, causing severe peak tailing (the "shark fin" effect).
    
  • The

    
    -Electron Cloud:  The fused aromatic ring system is hydrophobic but polarizable. Standard C18 columns often fail to discriminate between structural isomers because they rely solely on hydrophobicity, ignoring the potential for 
    
    
    
    selectivity.

This guide moves beyond generic advice to provide specific, chemically grounded solutions for these heterocycles.

Module 1: Troubleshooting Peak Tailing & Asymmetry

Symptom: Peaks exhibit a tailing factor (


) > 1.5, often resembling a "shark fin." Retention times may drift as the column "ages" (actually, as silanols become more active).
The Mechanism: Ion-Exchange Hysteresis

Tailing is not just "sticking"; it is a secondary retention mechanism. Your analyte is partitioning via hydrophobicity (desired) AND binding via ion-exchange (undesired).

SilanolMechanism Silica Silica Surface (Stationary Phase) Silanol Residual Silanol (Si-O⁻) Silica->Silanol Incomplete Bonding Analyte Quinoline Amine (R-NH₃⁺) Silanol->Analyte Electrostatic Attraction (Ion Exchange) Tailing Peak Tailing (Kinetic Lag) Analyte->Tailing Slow Desorption

Figure 1: The mechanism of peak tailing. Positively charged quinolines bind to deprotonated silanols, creating a secondary "lag" in elution.

Solution A: The High pH Strategy (Recommended)

Logic: At pH > 10, the amine groups are deprotonated (neutral). Neutral amines do not interact with silanols.

  • Requirement: You MUST use a hybrid-particle column (e.g., Ethylene Bridged Hybrid - BEH) or a chemically modified silica explicitly rated to pH 12. Standard silica dissolves at pH > 8.

Protocol:

  • Column: Waters XBridge BEH C18, Phenomenex Gemini NX-C18, or Agilent Poroshell HPH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Benefit: This often sharpens peaks instantly and increases retention of polar bases.

Solution B: The "Chaotropic" Low pH Strategy

Logic: If you must use low pH (e.g., for MS sensitivity), you need to overwhelm the silanols or pair the analyte.

  • Additive: Trifluoroacetic acid (TFA) is the standard. The trifluoroacetate anion pairs with the protonated amine, masking the charge.

  • Warning: TFA suppresses MS ionization. Use Formic Acid (0.1%) + 20mM Ammonium Formate if using MS. The ammonium ions compete with the quinoline for silanol sites.

Module 2: Resolving Isomers (Selectivity)

Symptom: Co-elution of structural isomers (e.g., 4-aminoquinoline vs. 8-aminoquinoline derivatives).

Logic: C18 columns separate based on hydrophobicity (carbon count). Isomers often have identical hydrophobicity. You need a stationary phase that interacts with the shape and electron density of the quinoline ring.

The Solution: Phenyl-Hexyl or Biphenyl Phases

These phases possess


 electrons that overlap with the quinoline 

system. This interaction is sterically sensitive, allowing separation of isomers based on the accessibility of their aromatic rings.
FeatureC18 (Alkyl)Phenyl-Hexyl / Biphenyl
Primary Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Best For General potency assaysPositional isomers, aromatic impurities
Solvent Choice MeCN or MeOHMethanol (Enhances

interactions)

Critical Insight: Acetonitrile has its own


 electrons (triple bond) which can shield the analyte from the column's phenyl ring. Always use Methanol  as the organic modifier when trying to maximize selectivity on Phenyl columns [1].

Module 3: Troubleshooting Workflow

Use this logic tree to diagnose your specific separation failure.

TroubleshootingFlow Start Problem Identification Issue What is the primary defect? Start->Issue Tailing Peak Tailing / Broadening Issue->Tailing Coelution Co-elution / Poor Resolution Issue->Coelution CheckpH Check Mobile Phase pH Tailing->CheckpH CheckOrg Check Organic Modifier Coelution->CheckOrg HighPH Can you run pH > 10? CheckpH->HighPH YesHigh Switch to Hybrid C18 (pH 10.5 Amm. Bicarb) HighPH->YesHigh Yes NoHigh Add Modifier: 0.1% TFA or 20mM Amm. Formate HighPH->NoHigh No (MS constraints) IsMeCN Using Acetonitrile? CheckOrg->IsMeCN SwitchMeOH Switch to Methanol (Enhance pi-pi) IsMeCN->SwitchMeOH Yes ChangeCol Switch Column: Biphenyl or Phenyl-Hexyl IsMeCN->ChangeCol Already using MeOH

Figure 2: Decision matrix for resolving chromatographic issues with quinoline amines.

Experimental Protocols

Protocol 1: High pH Buffer Preparation (10mM, pH 10.5)

Precision is key. Inaccurate pH can lead to retention time drift if the analyte pKa is near the buffer pH.

  • Weigh 0.79 g of Ammonium Bicarbonate (

    
    ) into a 1L volumetric flask.
    
  • Add approximately 900 mL of HPLC-grade water.

  • Stir until fully dissolved.

  • Calibrate your pH meter.

  • Add Ammonium Hydroxide (28-30% solution) dropwise while monitoring pH until it reaches 10.5 ± 0.1 .

    • Note: Do not overshoot. If you do, discard and restart. Adding acid to correct it increases ionic strength unpredictably.

  • Dilute to volume with water and filter through a 0.2

    
     membrane (nylon or compatible).
    
  • Shelf Life: 24-48 hours. Ammonium carbonate is volatile; pH will drop over time.

Protocol 2: Column Screening for Selectivity

When developing a new method for a quinoline derivative, run this screen:

  • Run 1 (Baseline): C18 Column | Water/MeCN (0.1% Formic Acid).

  • Run 2 (High pH): Hybrid C18 Column | 10mM Amm. Bicarb (pH 10.[2]5) / MeCN.

    • Compare: If Run 2 fixes tailing but resolution is poor, proceed to Run 3.

  • Run 3 (

    
    -Selectivity):  Phenyl-Hexyl Column | Water/Methanol  (0.1% Formic Acid).
    
    • Observation: Look for changes in elution order of impurities. This confirms

      
       interaction mechanisms are active.
      

FAQs

Q: I see "ghost peaks" in my gradient when using high pH. Why? A: High pH mobile phases are aggressive and can strip contaminants from the glass of the solvent bottles or the LC system lines.

  • Fix: Use plastic-coated solvent bottles or dedicated borosilicate glass. Ensure your LC system (seals/rotors) is rated for pH > 10.

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Yes, TEA acts as a "sacrificial base." It binds to silanols more strongly than your quinoline.

  • Dosage: 5-10 mM TEA in the mobile phase.

  • Caveat: TEA is difficult to remove from MS sources and causes significant background noise. Only use for UV detection methods.

Q: My retention time decreases as I inject more samples. Is the column dying? A: Likely not. This is often "Column Overload" or "Silanol Saturation." If your sample is very basic, it might be modifying the surface charge state.

  • Fix: Wash the column with 100% organic + 0.1% TFA to strip bound amines, then re-equilibrate. If using High pH, ensure the buffer is fresh (pH drift causes Rt drift).

References

  • Restek Corporation. (2024). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Retrieved from [Link]

  • Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18.[2] Retrieved from [Link]

  • PubChem. (2024). 8-Aminoquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Axion Labs. (2022).[3] HPLC Peak Tailing: Causes and Solutions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-Chloro-4-methylquinolin-6-amine

An In-Depth Guide to the 1H NMR Spectrum Analysis of 2-Chloro-4-methylquinolin-6-amine: A Comparative Approach For researchers and professionals in drug discovery and development, the unambiguous structural confirmation...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectrum Analysis of 2-Chloro-4-methylquinolin-6-amine: A Comparative Approach

For researchers and professionals in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 2-Chloro-4-methylquinolin-6-amine serves as a valuable heterocyclic scaffold in medicinal chemistry, making its precise characterization paramount. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, explains the rationale behind the experimental choices, and compares the technique with other key analytical methods for a holistic structural elucidation.

The Subject: Understanding the Molecular Architecture

At the heart of any spectral analysis lies the molecule itself. 2-Chloro-4-methylquinolin-6-amine is a substituted quinoline, a bicyclic aromatic heterocycle. Its structure features a pyridine ring fused to a benzene ring. The specific substitution pattern—a chloro group at position 2, a methyl group at position 4, and an amine group at position 6—creates a unique electronic environment for each proton, which is the key to its NMR signature.

Caption: Structure of 2-Chloro-4-methylquinolin-6-amine.

The protons can be categorized as follows:

  • Aromatic Protons: H-3, H-5, H-7, and H-8. These reside on the quinoline ring system and are expected to appear in the downfield region of the spectrum (typically δ 6.5-9.0 ppm) due to the ring current effect of the aromatic system.[1][2]

  • Methyl Protons: The three equivalent protons of the -CH₃ group. These will appear as a single signal in the upfield region.

  • Amine Protons: The two equivalent protons of the -NH₂ group. The chemical shift of these protons can be highly variable and the signal is often broad.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A reliable spectrum is the product of a meticulous sample preparation and data acquisition protocol. Trustworthiness in the final data is built upon a self-validating system where each step is chosen to minimize ambiguity and artifacts.

Step-by-Step Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical. For this molecule, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Unlike protic solvents (like CD₃OD or D₂O) which can cause the amine (-NH₂) protons to exchange and disappear from the spectrum, DMSO-d₆ is aprotic and forms hydrogen bonds with the amine protons, which slows their exchange rate. This allows the -NH₂ signal to be observed, typically as a broad singlet.

  • Sample Concentration: Weigh approximately 5-10 mg of 2-Chloro-4-methylquinolin-6-amine.[3] A sufficient concentration is needed for a good signal-to-noise ratio, but overly concentrated samples can lead to line broadening due to increased viscosity.[4]

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of DMSO-d₆ in a small, clean vial. Gentle vortexing or warming may be required to ensure complete dissolution.

  • Filtration: To ensure optimal magnetic field homogeneity and prevent line broadening, the sample must be free of particulate matter. Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: An internal standard is necessary for accurately referencing the chemical shifts. Tetramethylsilane (TMS) is the conventional standard, defined as 0.00 ppm. It is typically added directly to the deuterated solvent by the manufacturer.

Caption: Workflow for ¹H NMR sample preparation and analysis.

Deconstructing the Spectrum: A Peak-by-Peak Analysis

The ¹H NMR spectrum provides a wealth of information. The chemical shift (δ) tells us about the electronic environment of a proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-8 ~7.8-8.0Doublet (d)Jortho = ~8.0-9.0 Hz1HLocated on the benzenoid ring, coupled only to H-7 (ortho coupling).
H-5 ~7.6-7.8Doublet (d)Jmeta = ~2.0-3.0 Hz1HCoupled only to H-7 (meta coupling). The amine group at C-6 is electron-donating, shielding this proton relative to H-8.
H-7 ~7.2-7.4Doublet of Doublets (dd)Jortho = ~8.0-9.0 Hz, Jmeta = ~2.0-3.0 Hz1HCoupled to both H-8 (ortho) and H-5 (meta), resulting in a dd pattern.[5]
H-3 ~6.8-7.0Singlet (s)N/A1HIsolated proton on the pyridine ring with no adjacent proton neighbors to couple with.
-NH₂ ~5.5-6.0Broad Singlet (br s)N/A2HThe signal is often broad due to quadrupole effects from the nitrogen atom and potential slow exchange. Its chemical shift is variable.
-CH₃ ~2.4-2.6Singlet (s)N/A3HAliphatic protons adjacent to an aromatic ring. Appears as a sharp singlet as there are no adjacent protons.

Causality Behind the Shifts and Splitting:

  • The Quinoline Ring: Protons on the quinoline ring are deshielded and appear at high chemical shifts due to the aromatic ring current.[1] The electron-withdrawing nitrogen atom further deshields adjacent protons.[1]

  • Substituent Effects:

    • The -NH₂ group at C-6 is a strong electron-donating group, which increases electron density at the ortho (C-5, C-7) and para (C-8, relative to the fusion) positions, causing these protons to shift slightly upfield compared to an unsubstituted quinoline.[5]

    • The -Cl group at C-2 is electron-withdrawing, which would deshield the H-3 proton.

  • Coupling Constants (J): The magnitude of the coupling constant provides structural information. Ortho coupling (through 3 bonds) is typically the largest (7-10 Hz), followed by meta coupling (4 bonds, 2-3 Hz).[5][6][7] This allows for the confident assignment of H-7, H-8, and H-5 based on their splitting patterns.

A Comparative Perspective: ¹H NMR vs. Other Techniques

While ¹H NMR is exceptionally powerful, a comprehensive characterization relies on a multi-technique approach. Each method provides a unique and complementary piece of the structural puzzle.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR H-framework, connectivity, stereochemistryProvides detailed information on proton environments and their spatial relationships. The primary tool for initial structural assignment.Can have overlapping signals in complex molecules. Does not directly show the carbon skeleton.
¹³C NMR Carbon skeletonConfirms the number of unique carbon atoms (expecting 10 signals) and their chemical environment.[8][9]Low natural abundance of ¹³C results in lower sensitivity, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental compositionUnambiguously confirms the molecular formula (C₁₀H₉ClN₂) by providing the exact mass. Fragmentation patterns can offer structural clues.Does not provide detailed connectivity information like NMR. Isomers can be difficult to distinguish.
FTIR Spectroscopy Functional groupsQuickly confirms the presence of key functional groups: N-H stretches (~3300-3500 cm⁻¹), aromatic C-H (~3000-3100 cm⁻¹), and C=C/C=N stretches (~1400-1650 cm⁻¹).[8][10]Provides limited information on the overall molecular framework. The "fingerprint region" can be complex to interpret fully.
2D NMR (COSY, HSQC) H-H and C-H correlationsCOSY would show correlation between H-7 and H-8, and H-7 and H-5, definitively confirming their connectivity. HSQC would link each proton directly to its attached carbon atom, aiding in ¹³C assignments.[11][12][13]Requires more instrument time and more complex data interpretation than 1D experiments.

Conclusion

The ¹H NMR spectrum of 2-Chloro-4-methylquinolin-6-amine offers a detailed portrait of its molecular structure. Through a careful analysis of chemical shifts, integration, and coupling constants, one can confidently assign each proton and confirm the substitution pattern on the quinoline scaffold. While ¹H NMR stands as the primary tool for this elucidation, its power is magnified when used in concert with complementary techniques like ¹³C NMR and Mass Spectrometry. This integrated analytical approach ensures the highest level of scientific integrity and trustworthiness, providing a solid foundation for further research and development.

References

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

  • PubMed. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Available from: [Link]

  • University of Regina. NMR Sample Preparation. Available from: [Link]

  • YouTube. Interpreting Aromatic NMR Signals. Available from: [Link]

  • Canadian Journal of Chemistry. DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. Available from: [Link]

  • Concordia College. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Journal of Chemical Education. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: [Link]

  • YouTube. Interpreting H-NMR Spectra Aromatic Molecule. Available from: [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available from: [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Western University. NMR Sample Preparation. Available from: [Link]

  • ResearchGate. FTIR spectrum of quinoline derivative. Available from: [Link]

  • PubMed. NMR study of O and N, O-substituted 8-quinolinol derivatives. Available from: [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. Available from: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Impactfactor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available from: [Link]

  • ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Nanalysis. 2D NMR Experiments - HETCOR. Available from: [Link]

  • University of California, Davis. 2D NMR Introduction. Available from: [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]

  • PubChem. 2-Chloro-4-methylquinoline | C10H8ClN | CID 69449. Available from: [Link]

  • Preprints.org. Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Available from: [Link]

  • ResearchGate. Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. Available from: [Link]

  • PubMed. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Available from: [Link]

  • MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Available from: [Link]

  • Iowa State University. NMR Coupling Constants. Available from: [Link]

  • Oregon State University. Analyzing Coupling Constants. Available from: [Link]

  • ChemSynthesis. 2-chloro-6-methoxy-4-methylquinoline. Available from: [Link]

  • Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. Available from: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

  • ResearchGate. Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Available from: [Link]

  • PubChem. 2-Chloroquinolin-4-amine | C9H7ClN2 | CID 12884651. Available from: [Link]

Sources

Comparative

Comparing biological activity of 2-Chloro-4-methylquinolin-6-amine vs chloroquine

[1] Executive Summary This guide provides a technical comparison between Chloroquine , a World Health Organization (WHO) Essential Medicine, and 2-Chloro-4-methylquinolin-6-amine , a structural quinoline analog and chemi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between Chloroquine , a World Health Organization (WHO) Essential Medicine, and 2-Chloro-4-methylquinolin-6-amine , a structural quinoline analog and chemical intermediate.[1]

Key Distinction:

  • Chloroquine is a fully functionalized active pharmaceutical ingredient (API) optimized for lysosomal accumulation and heme polymerization inhibition.[1]

  • 2-Chloro-4-methylquinolin-6-amine is a chemical building block (scaffold) . It lacks the critical pharmacophores required for antimalarial efficacy (specifically the basic side chain and the 7-chloro substitution pattern).

This analysis focuses on the Structure-Activity Relationship (SAR) to explain why the specific substitution patterns in Chloroquine render it active, while the 2-chloro-4-methyl analog serves primarily as a synthetic precursor.[1]

Chemical Identity & Structural Properties[1]

The biological divergence begins with the structural isomerism. Chloroquine relies on a specific "4-amino-7-chloro" substitution pattern. The comparator molecule alters both the position of the halogen and the nature of the 4-position substituent.

FeatureChloroquine (CQ) 2-Chloro-4-methylquinolin-6-amine
Role Antimalarial / Anti-inflammatory DrugSynthetic Intermediate / Building Block
Core Scaffold 4-Aminoquinoline2-Chloroquinoline
Key Substituents 7-Chloro : Electron-withdrawing (crucial for heme binding).4-Side Chain : Basic diethylamino group (crucial for pH trapping).2-Chloro : Reactive handle for coupling.4-Methyl : Steric blocker; lacks basicity.6-Amino : Primary amine (nucleophilic handle).
Lipophilicity (LogP) ~4.6 (at neutral pH)~2.5 (Predicted)
pKa (Basic N) ~10.2 (Side chain tertiary amine)~4.0 (Quinoline N; weakly basic)
CAS Number 54-05-790772-83-1

Biological Activity Profile

A. Antimalarial Efficacy (Plasmodium falciparum)

Verdict: Chloroquine is highly active; 2-Chloro-4-methylquinolin-6-amine is predicted inactive. [1]

  • Mechanism of Chloroquine:

    • pH Trapping: CQ enters the parasite's acidic food vacuole (pH ~5.0). The basic side chain (pKa ~10.2) becomes diprotonated, trapping the drug inside the vacuole (Ion Trapping).

    • Heme Capping: The 7-chloro-4-aminoquinoline core forms a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -
      
      
      
      stacking complex with free heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin. This causes toxic heme buildup, killing the parasite.
  • Failure Mode of 2-Chloro-4-methylquinolin-6-amine:

    • No Accumulation: It lacks the basic alkyl-amino side chain. Without a high pKa nitrogen, it cannot accumulate in the food vacuole via pH trapping.

    • Weak Heme Binding:

      • Wrong Chloro Position: The 7-chloro group in CQ is electronically optimal for interaction with the porphyrin ring of heme. Moving the chlorine to the 2-position alters the electron density of the quinoline ring, reducing binding affinity.

      • Steric Hindrance: The 4-methyl group does not provide the necessary hydrogen-bonding or electronic bridge that the 4-amino group in CQ provides.[1]

B. Cytotoxicity & Reactivity[1][2][3][4][5]
  • Chloroquine: Well-characterized toxicity profile (retinopathy at high cumulative doses). Mechanism involves lysosomal enzyme inhibition.

  • 2-Chloro-4-methylquinolin-6-amine:

    • Genotoxicity Risk: Primary aromatic amines (aniline derivatives like the 6-amino group) carry a risk of metabolic activation to reactive hydroxylamines, which can be genotoxic or mutagenic.[1]

    • Reactivity: The 2-chloro position is susceptible to Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ). In a biological context, this could lead to non-specific covalent binding to proteins (off-target toxicity), unlike the reversible binding of Chloroquine.
      

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the "Lock and Key" failure of the amine compared to the drug.

SAR_Comparison cluster_CQ Chloroquine (Active Drug) cluster_Amine 2-Cl-4-Me-6-Amine (Inactive Scaffold) CQ Chloroquine (7-Cl, 4-Amino-Sidechain) Vacuole Acidic Food Vacuole (pH ~5.0) CQ->Vacuole Accumulates via Ion Trapping (Basic Sidechain) Heme Free Heme (Toxic Target) CQ->Heme Caps Heme (Pi-Stacking) Vacuole->Heme High Concentration Death Parasite Death Heme->Death Heme Buildup Amine 2-Chloro-4-methyl quinolin-6-amine Amine->Heme Weak/No Binding (Wrong Geometry) Cytosol Cytosol (pH ~7.4) Amine->Cytosol Diffuses Freely (No Trapping) Metabolism Metabolic Clearance (Acetylation/Oxidation) Amine->Metabolism Rapid Elimination Cytosol->Vacuole No Accumulation

Figure 1: Mechanistic pathway comparison. Chloroquine exploits ion trapping and specific heme binding, whereas the 2-chloro analog fails to accumulate or bind the target effectively.

Synthetic Utility (Why the Amine exists)

While 2-Chloro-4-methylquinolin-6-amine is not a drug, it is a versatile intermediate for discovering new drugs.[1]

  • Buchwald-Hartwig Coupling: The 2-chloro position allows chemists to attach new side chains using palladium catalysis, potentially creating novel kinase inhibitors or antibacterial agents.[1]

  • Derivatization: The 6-amino group can be acylated or sulfonated to tune solubility and target affinity.[1]

Synthetic Workflow Example
  • Step 1: Protect the 6-amino group.[1]

  • Step 2: Perform ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or Pd-catalyzed coupling at the 2-chloro position (e.g., adding a morpholine or piperazine ring).
    
  • Step 3: Deprotect to yield a library of 2,6-disubstituted quinolines for screening.

References

  • Egan, T. J. (2001). "Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials." Mini Reviews in Medicinal Chemistry.

  • Kaschula, C. H., et al. (2002).[1] "Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position." Journal of Medicinal Chemistry.

  • ChemicalBook. (2024). "Product Dossier: 2-Chloro-4-methylquinolin-6-amine (CAS 90772-83-1)."

  • World Health Organization. (2023). "Model List of Essential Medicines - Chloroquine." [1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-4-methylquinolin-6-amine

This guide provides an operational safety and logistical framework for handling 2-Chloro-4-methylquinolin-6-amine (CAS: 90772-83-1). Safety Alert: As a halogenated aromatic amine, this compound presents specific risks re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational safety and logistical framework for handling 2-Chloro-4-methylquinolin-6-amine (CAS: 90772-83-1).

Safety Alert: As a halogenated aromatic amine, this compound presents specific risks regarding skin sensitization , potential genotoxicity , and ocular damage . Standard "lab safety" is insufficient; this protocol applies High Potency/Intermediate Containment standards.

Chemical Profile & Risk Assessment

Before selecting PPE, you must understand the "Why" behind the protection. This compound combines a reactive chloro-quinoline core with an amino group, creating a dual-threat profile.

PropertySpecificationOperational Implication
Chemical Name 2-Chloro-4-methylquinolin-6-amineTarget Structure
CAS Number 90772-83-1 Use this for all waste manifesting and inventory tracking.
Molecular Formula C₁₀H₉ClN₂MW: 192.64 g/mol
Physical State Solid (Crystalline Powder)High Dust Potential. Electrostatic risk during weighing.
Core Hazards Irritant / Sensitizer / Toxic [1][2] • Skin: High absorption potential (lipophilic).• Lungs: Dust inhalation leads to rapid systemic uptake.• Reactivity: The 2-Cl position is electrophilic; reacts with nucleophiles (e.g., DNA bases).

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE requirements scale with the operational activity.

Tier 1: Standard Handling (Sealed Containers / Transport)

For moving sealed bottles or visual inspection.

  • Gloves: Single Nitrile (4 mil / 0.1 mm).

  • Eyes: Standard Safety Glasses with side shields.[3]

  • Body: Standard Lab Coat (Cotton/Polyester blend).

Tier 2: Active Manipulation (Weighing / Solubilizing / Reaction Setup)

For any activity where the container is OPEN.

Body ZoneRequired EquipmentTechnical Rationale
Respiratory Fume Hood (Face Velocity > 100 fpm) Primary Barrier. Do not rely on masks alone. The vapor pressure is low, but dust is the critical vector.
Hand Protection Double Gloving Protocol 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: Aromatic amines can permeate thin nitrile in <15 mins. The outer glove is sacrificial; change immediately upon splash.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powders. Goggles seal against airborne dust that can settle on the ocular surface.
Body Tyvek® Lab Coat or Sleeves Disposable sleeves prevent cuff contamination. Cotton coats trap dust, turning your clothing into a secondary exposure source.
Tier 3: Emergency / Spill Cleanup (> 1 gram)
  • Respiratory: Full-face respirator with P100/OV (Organic Vapor) cartridges.

  • Suit: Tyvek® or ChemMax® 1 coverall (taped seams).

  • Gloves: Laminate film gloves (e.g., Silver Shield®) or heavy-duty Butyl.

Operational Protocol: Step-by-Step

Phase A: Engineering Controls Setup
  • Verify Airflow: Ensure Fume Hood is operational.

  • Static Control: Use an ionizing bar or anti-static gun if weighing < 10 mg, as static charge can disperse the light powder.

  • Decontamination Zone: Place a "wet wipe" station (soaked in 10% bleach or surfactant) inside the hood before opening the bottle.

Phase B: Weighing & Transfer

The highest risk of exposure occurs during solid transfer.

  • The "Tunnel" Method: Do not weigh on the open bench.

    • Place the balance inside the fume hood.

    • If the balance is external, use a powders safety enclosure or a disposable glove bag.

  • Solvent Trap:

    • Pre-weigh the solvent in the destination vial.

    • Add the solid to the solvent immediately to suppress dust generation (wetting).

  • Tool Cleaning:

    • Do not remove the spatula from the hood. Wipe it down with a solvent-soaked Kimwipe inside the hood immediately after use.

Phase C: Waste & Disposal
  • Solid Waste: Dispose of gloves, wipes, and weigh boats into a double-bagged hazardous waste container labeled "Toxic Solid - Aromatic Amine."

  • Liquid Waste: Segregate into "Halogenated Organic" waste streams.

  • Do NOT mix with oxidizers (e.g., Nitric Acid) as this may generate exothermic reactions or toxic chloramines.

Emergency Response Logic

In the event of exposure, speed is critical to prevent systemic absorption.

Scenario 1: Skin Contact (Powder)

  • Do NOT Brush: Brushing drives powder into pores.

  • Wash: Rinse immediately with cold water (warm water opens pores) and soap for 15 minutes.

  • Alert: Notify the safety officer; medical surveillance may be required for signs of methemoglobinemia (blue lips/fingernails).

Scenario 2: Spill (> 100 mg)

  • Isolate: Close the hood sash. Evacuate the immediate area.

  • Suppress: Cover the spill with oil-sorbent pads or wet paper towels to prevent dust aerosolization. Do not dry sweep.

  • Clean: Wipe from the outside in. Double bag all waste.

Decision Logic Visualization

The following diagram illustrates the decision-making process for selecting the correct containment strategy based on the quantity handled.

HandlingLogic Start Start: Handling 2-Chloro-4-methylquinolin-6-amine QuantityCheck Check Quantity Required Start->QuantityCheck SmallScale < 100 mg (Analytical) QuantityCheck->SmallScale MedScale 100 mg - 5 g (Synthesis) QuantityCheck->MedScale LargeScale > 5 g (Bulk) QuantityCheck->LargeScale Hood Standard Fume Hood (Sash @ 18 inches) SmallScale->Hood Low Dust Risk MedScale->Hood Use Wetting Technique Iso Glove Box or Powder Containment Hood LargeScale->Iso High Dust Risk Spill Accidental Spill Outside Hood Hood->Spill Failure Iso->Spill Failure Resp Full Face Respirator (P100) + Tyvek Suit Spill->Resp Immediate Action

Figure 1: Containment and PPE decision logic based on operational scale. Note that bulk handling (>5g) requires upgraded isolation to prevent area contamination.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69449, 2-Chloro-4-methylquinoline (Parent Structure). Retrieved from [Link]

  • World Health Organization (WHO). Safety of 8-aminoquinoline antimalarial medicines (Toxicology of Aminoquinolines).[4] Retrieved from [Link]

  • ChemSRC. 2-Chloro-4-methylquinolin-6-amine (CAS 90772-83-1) Chemical Properties. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines Handling Standards (29 CFR 1910.1003). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-methylquinolin-6-amine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methylquinolin-6-amine
© Copyright 2026 BenchChem. All Rights Reserved.